molecular formula C47H92O5 B1609635 Didocosanoin CAS No. 94201-62-4

Didocosanoin

Número de catálogo: B1609635
Número CAS: 94201-62-4
Peso molecular: 737.2 g/mol
Clave InChI: GYNODFLZPXTEPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Didocosanoin is a useful research compound. Its molecular formula is C47H92O5 and its molecular weight is 737.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxypropane-1,3-diyl didocosanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-docosanoyloxy-2-hydroxypropyl) docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C47H92O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45,48H,3-44H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNODFLZPXTEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H92O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241017
Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Molecular Weight

737.2 g/mol
Source PubChem
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Physical Description

Solid
Record name DG(22:0/0:0/22:0)
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CAS No.

94201-62-4
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) didocosanoate
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Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name 2-hydroxypropane-1,3-diyl didocosanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and precursors for didocosanoin, a diacylglycerol of significant interest for various applications due to its specific physical and chemical properties. This document details both chemical and enzymatic synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the synthesis pathways and workflows.

Introduction to this compound

This compound, also known as dibehenin, is a diacylglycerol (DAG) molecule in which two long-chain saturated fatty acids, docosanoic acid (also known as behenic acid), are esterified to a glycerol backbone.[1][2][3][4][5][6] Its structure confers unique thermal and crystalline properties, making it a subject of interest in fields such as pharmaceuticals, cosmetics, and food science. The synthesis of this compound with high purity is crucial for its application in these areas.

This compound Synthesis Pathways

The synthesis of this compound primarily involves the esterification of glycerol with two molecules of docosanoic acid. This can be achieved through two main routes: chemical synthesis and enzymatic synthesis.[7][8][9] The choice of pathway depends on factors such as desired yield, purity, cost, and environmental considerations.

Precursors

The primary precursors for the synthesis of this compound are:

  • Glycerol (1,2,3-propanetriol): A simple polyol compound that forms the backbone of the diacylglycerol.

  • Docosanoic Acid (Behenic Acid): A C22:0 saturated fatty acid. Docosanoic acid can be sourced commercially or synthesized. One common laboratory-scale synthesis method is the oxidation of docosanol.[10][11]

A secondary precursor, for the synthesis of docosanoic acid, is:

  • Docosanol (Behenyl Alcohol): A C22:0 fatty alcohol, which can be oxidized to yield docosanoic acid.[10][11]

Quantitative Data on Synthesis

The following tables summarize quantitative data for the synthesis of diacylglycerols and the precursor, docosanoic acid. The data is derived from studies on analogous long-chain fatty acid esterifications and docosanol oxidation, providing a benchmark for the synthesis of this compound.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Diacylglycerols

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidImmobilized Lipases (e.g., Novozym 435)
Reaction Temperature 90 - 180 °C[9]40 - 70 °C[9]
Reaction Time 1.5 - 8 hours[9]3 - 48 hours[9]
Yield of Diacylglycerol 70 - 95% (for general esters)[9]>90% (for general esters)[9]
Substrate Specificity LowHigh (Regio- and chemo-selectivity)
Byproduct Formation Often significantMinimal
Downstream Processing Neutralization, washing, distillation[9]Simple filtration to remove enzyme[9]

Table 2: Quantitative Data for the Synthesis of Docosanoic Acid from Docosanol

ParameterCatalytic Oxidation
Reactants Docosanol, Hydrogen Peroxide
Catalyst Functionalized Ionic Liquid
Reaction Temperature 90 °C[11]
Reaction Time 6 hours[11]
Conversion of Docosanol 76%[11]
Selectivity to Docosanoic Acid 60.2%[11]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursor, docosanoic acid. The protocols for this compound are adapted from established methods for the synthesis of other diacylglycerols.

Protocol 1: Chemical Synthesis of this compound (Acid-Catalyzed Esterification)

This protocol describes the direct esterification of glycerol with docosanoic acid using an acid catalyst.

Materials:

  • Glycerol

  • Docosanoic acid

  • Sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (optional, as a solvent to aid in water removal)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Dean-Stark trap (if using a solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • In a round-bottom flask, combine glycerol (1 molar equivalent) and docosanoic acid (2 molar equivalents).

  • If using a solvent, add toluene.

  • Add the acid catalyst (e.g., 1-2 mol% sulfuric acid) to the mixture.

  • Equip the flask with a magnetic stirrer, condenser, and a Dean-Stark trap if applicable.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product. If not using a solvent, a vacuum can be applied to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis of this compound (Lipase-Catalyzed Esterification)

This protocol outlines a solvent-free enzymatic synthesis using an immobilized lipase.

Materials:

  • Glycerol

  • Docosanoic acid

  • Immobilized lipase (e.g., Novozym® 435, from Candida antarctica lipase B)

  • Screw-capped flask

  • Shaking incubator or magnetic stirrer with heating

  • Vacuum pump

  • Filtration setup

Methodology:

  • In a screw-capped flask, combine glycerol (1 molar equivalent) and docosanoic acid (2 molar equivalents).

  • Add the immobilized lipase, typically 5-10% by weight of the total substrates.

  • Place the flask in a shaking incubator or on a heated magnetic stirrer at a temperature between 50-70°C.

  • Apply a vacuum to the system to remove the water produced during the esterification, which drives the reaction towards the formation of diacylglycerol.

  • Monitor the reaction progress over time (typically 24-48 hours) by taking small aliquots and analyzing them by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • Add a non-polar solvent like hexane to dissolve the product and separate it from the immobilized enzyme by filtration.

  • Wash the recovered enzyme with the solvent and dry it for potential reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography.

Protocol 3: Synthesis of Docosanoic Acid from Docosanol

This protocol describes the catalytic oxidation of docosanol to docosanoic acid.[11]

Materials:

  • Docosanol

  • Hydrogen peroxide (30% w/w)

  • Functionalized ionic liquid catalyst (e.g., Aliquat® cation and a peroxotungstophosphate anion)

  • Reaction vessel with a stirrer and temperature control

  • Extraction and separation equipment

Methodology:

  • Set up a reaction vessel with docosanol.

  • Continuously add the hydrogen peroxide oxidant and the ionic liquid catalyst to the reaction mixture over the course of the reaction. A typical molar ratio of total H₂O₂ to alcohol is 3:1, and the alcohol to catalyst mass ratio is around 300:1.[11]

  • Maintain the reaction temperature at 90°C with constant stirring for 6 hours.[11]

  • After the reaction, the product mixture will contain docosanoic acid, unreacted docosanol, and the catalyst.

  • The product can be extracted using an appropriate solvent system, and the catalyst can be separated for recycling.

  • Purify the docosanoic acid from the unreacted alcohol by crystallization or chromatography.

Mandatory Visualizations

Synthesis Pathway of this compound

Didocosanoin_Synthesis_Pathway Glycerol Glycerol Esterification Esterification (Chemical or Enzymatic) Glycerol->Esterification DocosanoicAcid Docosanoic Acid DocosanoicAcid->Esterification This compound This compound Docosanol Docosanol Oxidation Oxidation Docosanol->Oxidation Oxidation->DocosanoicAcid Esterification->this compound

Caption: Synthesis pathway of this compound from its precursors.

Experimental Workflow for Chemical Synthesis of this compound

Chemical_Synthesis_Workflow Start Start Mixing Mix Glycerol, Docosanoic Acid, and Acid Catalyst Start->Mixing Reaction Heat and Stir (120-140°C) Mixing->Reaction WaterRemoval Continuous Water Removal (Dean-Stark or Vacuum) Reaction->WaterRemoval Monitoring Monitor Reaction (TLC/GC) WaterRemoval->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Neutralization Neutralize and Wash Cooling->Neutralization Drying Dry Organic Layer Neutralization->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Pure this compound Purification->End

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow for Enzymatic Synthesis of this compound

Enzymatic_Synthesis_Workflow Start Start Mixing Mix Glycerol, Docosanoic Acid, and Immobilized Lipase Start->Mixing Reaction Incubate with Shaking (50-70°C) under Vacuum Mixing->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dissolve in Solvent and Filter to Remove Enzyme Cooling->Filtration EnzymeRecovery Wash and Dry Enzyme for Reuse Filtration->EnzymeRecovery Concentration Evaporate Solvent Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification End Pure this compound Purification->End

Caption: Workflow for the enzymatic synthesis of this compound.

References

The Enigmatic Role of Didocosanoin in Cellular Processes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Didocosanoin, a diacylglycerol comprised of a glycerol backbone with two docosanoic acid chains, presents a largely unexplored frontier in cellular biology.[1][2][3] Despite the well-documented roles of diacylglycerols (DAGs) as critical second messengers and the emerging biological activities of docosanoic acid, specific data on the integrated functions of this compound remains conspicuously absent from current scientific literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of its constituent components. By synthesizing the established roles of diacylglycerols in cellular signaling and the reported anti-inflammatory and anticancer properties of docosanoic acid, we extrapolate potential functions and propose experimental frameworks for the investigation of this compound. This document is intended to serve as a foundational resource for researchers poised to investigate the cellular and therapeutic potential of this intriguing lipid molecule.

Introduction to this compound

This compound is chemically defined as a diacylglycerol containing two saturated 22-carbon fatty acid chains, known as docosanoic acid (also called behenic acid).[1][2][3] Its structure as a diacylglycerol positions it within a class of lipids critically involved in a vast array of cellular signaling pathways.[4][5] The long-chain saturated nature of its fatty acid constituents suggests potential for unique interactions within the lipid bilayer and with cellular proteins.

Chemical Structure:

  • Glycerol Backbone

  • Two Docosanoic Acid (C22:0) Chains

While specific biological data for this compound is not currently available, the known functions of its components—diacylglycerol and docosanoic acid—provide a strong basis for hypothesizing its potential roles in cellular processes.

The Signaling Paradigm of Diacylglycerols

Diacylglycerols are pivotal second messengers in intracellular signaling, most notably through their activation of Protein Kinase C (PKC) isozymes.[4] This activation triggers a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4] The specific fatty acid composition of a DAG molecule can influence its signaling properties and metabolic fate.[5]

A study on a diacylglycerol containing docosahexaenoic acid (DHA) demonstrated that different DAG species can modulate airway smooth muscle tone through both PKC-dependent and -independent pathways.[6] This highlights the principle that the nature of the fatty acyl chains is a key determinant of a DAG's biological function.

Potential Signaling Pathway for this compound

Based on the canonical diacylglycerol signaling pathway, a hypothetical model for this compound's mechanism of action can be proposed. Upon its generation at the cell membrane, this compound would be expected to recruit and activate PKC.

Didocosanoin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound PIP2->this compound Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) This compound->PKC Activates DownstreamTargets Downstream Targets PKC->DownstreamTargets Phosphorylates GPCR_RTK GPCR / RTK Activation GPCR_RTK->PLC Activates Experimental_Workflow Start Hypothesize Biological Activity of this compound InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability PKC_Assay PKC Activity Assay InVitro->PKC_Assay Cytokine_Assay Cytokine Release Assay InVitro->Cytokine_Assay Mechanism Mechanism of Action Studies CellViability->Mechanism PKC_Assay->Mechanism Cytokine_Assay->Mechanism WesternBlot Western Blot for Signaling Proteins Mechanism->WesternBlot GeneExpression Gene Expression Analysis (qPCR/RNA-seq) Mechanism->GeneExpression InVivo In Vivo Validation Mechanism->InVivo AnimalModel Animal Models of Inflammation or Cancer InVivo->AnimalModel End Elucidate Biological Role AnimalModel->End Logical_Relationship This compound This compound Diacylglycerol Diacylglycerol Moiety This compound->Diacylglycerol DocosanoicAcid Docosanoic Acid Moiety This compound->DocosanoicAcid PKC_Activation PKC Activation Diacylglycerol->PKC_Activation AntiInflammatory Anti-inflammatory Effects DocosanoicAcid->AntiInflammatory Anticancer Anticancer Effects DocosanoicAcid->Anticancer CellularResponse Cellular Response PKC_Activation->CellularResponse AntiInflammatory->CellularResponse Anticancer->CellularResponse

References

Didocosanoin as a Diacylglycerol Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). Didocosanoin, a diacylglycerol bearing two C22:0 saturated fatty acyl chains (docosanoic acid), falls into this important class of signaling lipids.[1][2] Despite its well-defined structure, there is a notable scarcity of direct experimental evidence in the scientific literature specifically elucidating the role of this compound as a signaling molecule. This technical guide, therefore, provides a comprehensive overview of the established principles of diacylglycerol signaling as a framework for understanding the potential role of this compound. We present a hypothesized signaling cascade for this compound, comparative quantitative data from analogous diacylglycerols, and detailed experimental protocols that can be adapted to investigate its specific biological functions. This document serves as a foundational resource for researchers aiming to explore the signaling properties of long-chain saturated diacylglycerols like this compound.

Introduction to this compound

This compound, also known as dibehenin, is a diacylglycerol molecule composed of a glycerol backbone esterified to two molecules of docosanoic acid (also known as behenic acid), a 22-carbon saturated fatty acid.[1][2][3] Its structure confers a highly lipophilic nature, suggesting its localization within cellular membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C47H92O5[1][2]
Molecular Weight 737.2 g/mol [1][2]
Structure Glycerol backbone with two C22:0 fatty acyl chains[1][2]
Synonyms Dibehenin, Glyceryl dibehenate[1][2]

While the signaling roles of diacylglycerols with shorter or unsaturated acyl chains are well-documented, the specific functions of very long-chain saturated DAGs such as this compound remain largely unexplored. Based on the canonical understanding of DAG signaling, it is hypothesized that this compound may act as a second messenger, influencing the activity of intracellular effector proteins.

The Canonical Diacylglycerol Signaling Pathway: A Potential Role for this compound

The most extensively studied diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC) isoforms.[4][5][6] This pathway is initiated by the hydrolysis of plasma membrane phospholipids, typically phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.

While IP3 diffuses into the cytosol to mediate the release of calcium from intracellular stores, DAG remains in the plasma membrane. Here, it recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4][6][7] The activation of PKC leads to the phosphorylation of a wide array of substrate proteins, thereby modulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[4][5][8][9][10]

Given its structure, this compound, if generated endogenously or supplied exogenously, could potentially participate in this signaling cascade. The long, saturated acyl chains of this compound would likely influence its partitioning within membrane microdomains and its interaction with the C1 domain of PKC isoforms.

Below is a diagram illustrating the hypothesized signaling pathway for this compound, based on the canonical DAG-PKC pathway.

Didocosanoin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound (DAG) PIP2->this compound IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC This compound->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates Ca2 Ca2+ release IP3->Ca2 triggers Response Cellular Response Downstream->Response

Caption: Hypothesized signaling pathway of this compound via PKC activation.

Quantitative Data on Diacylglycerol-Mediated PKC Activation

Direct quantitative data on the activation of PKC by this compound is not currently available in the literature. However, studies on other diacylglycerols with varying acyl chain lengths and degrees of saturation provide a basis for comparison and hypothesis generation. The potency of a given DAG in activating PKC can be influenced by its ability to alter membrane properties and its affinity for the C1 domain of PKC.[6][11]

Table 2: Comparative Activation of Protein Kinase C by Various Diacylglycerols (Illustrative Data)

Diacylglycerol SpeciesAcyl Chain CompositionConcentration for Half-Maximal Activation (EC50)Target PKC IsoformReference
1,2-dioleoyl-sn-glycerol (DOG) C18:1 / C18:1~1-5 mol% in vesiclesMixed PKC isoforms[11]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) C18:0 / C20:4More potent than DOGMixed PKC isoforms[11]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) C18:0 / C22:6More potent than DOG, SEG, and SAG at 0.5 mol%Mixed PKC isoforms[11]
1,2-dioctanoyl-sn-glycerol (DOG) C8:0 / C8:0~50 µMPKCα[12]

Note: This table presents illustrative data from studies using different experimental systems. The potency of DAGs can vary depending on the assay conditions, lipid composition of vesicles, and the specific PKC isoform being studied.

The data suggests that both the length and degree of unsaturation of the acyl chains in DAG molecules can significantly impact their ability to activate PKC.[11] It is plausible that the very long, saturated chains of this compound could lead to distinct effects on membrane organization and PKC activation compared to the more commonly studied unsaturated or shorter-chain DAGs.

Experimental Protocols for Studying this compound Signaling

To elucidate the signaling properties of this compound, a key initial step is to determine its ability to activate Protein Kinase C. Below is a detailed, generalized protocol for an in vitro PKC activity assay that can be adapted for this purpose. This protocol is based on the principles of radioactive phosphate incorporation into a substrate peptide.[13][14][15][16]

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine if this compound can activate purified PKC and to quantify its potency.

Materials:

  • Purified, active Protein Kinase C (specific isoform of interest, e.g., PKCα, PKCβ, PKCδ)

  • This compound

  • Phosphatidylserine (PS)

  • Control diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH2, derived from the MARCKS protein)[14]

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Lipid vesicle preparation reagents (e.g., chloroform, nitrogen gas, sonicator)

  • Reaction quench solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, prepare a lipid mixture of phosphatidylserine (PS) and the diacylglycerol to be tested (this compound or control DAG) at the desired molar ratio in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vigorous vortexing.

    • Sonicate the lipid suspension briefly in a bath sonicator to form small unilamellar vesicles.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following in order:

      • Assay buffer

      • Lipid vesicles (containing PS and the test DAG)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Prepare control reactions including:

      • No enzyme (background)

      • No lipid activator (basal activity)

      • PS only (control for lipid-dependent, DAG-independent activation)

      • PS with a known DAG activator (positive control)

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP to each tube.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction and Measurement of Incorporated Radioactivity:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed P81 paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other readings.

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated/min/mg of enzyme).

    • Plot the PKC activity as a function of the concentration of this compound to determine its dose-response relationship and EC50 value.

PKC_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis Lipids Prepare Lipid Vesicles (PS ± this compound) Combine Combine Vesicles and Reaction Mix on Ice Lipids->Combine Reagents Prepare Reaction Mix (Buffer, Substrate, PKC) Reagents->Combine Initiate Initiate with [γ-³²P]ATP Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction by Spotting on P81 Paper Incubate->Stop Wash Wash P81 Paper Stop->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Activity, Plot Dose-Response) Count->Analyze

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Metabolism and Termination of this compound Signaling

The signaling action of diacylglycerols is terminated by their metabolic conversion to other lipid species. The two primary pathways for DAG metabolism are:

  • Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. This reaction not only attenuates DAG-mediated signaling but also initiates PA-dependent signaling cascades.[17][18][19][20]

  • Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol.[21][22]

The metabolism of long-chain saturated DAGs like this compound may differ from that of shorter-chain or unsaturated DAGs.[21][22] The specific DGK and DAGL isoforms that recognize and process this compound would need to be determined experimentally.

Conclusion and Future Directions

This compound is a structurally defined diacylglycerol whose role as a signaling molecule is currently undefined by direct experimental evidence. Based on the extensive literature on diacylglycerol signaling, it is reasonable to hypothesize that this compound can function as a second messenger, potentially through the activation of Protein Kinase C. The unique structural features of this compound, specifically its long, saturated acyl chains, may confer distinct properties in terms of membrane localization, protein interaction, and metabolic fate.

Future research should focus on:

  • Directly testing the ability of this compound to activate various PKC isoforms in vitro.

  • Investigating the effects of exogenously applied this compound on cellular signaling pathways and physiological responses in cultured cells.

  • Identifying the metabolic pathways responsible for the synthesis and degradation of this compound in cells.

  • Exploring the potential for this compound to interact with other DAG-binding proteins besides PKC.

The detailed protocols and conceptual framework provided in this technical guide offer a starting point for researchers to embark on the characterization of this compound as a signaling molecule, which will contribute to a more comprehensive understanding of the role of lipid diversity in cellular signal transduction.

References

Didocosanoin: A Technical Guide to Synthesis and Potential Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didocosanoin, also known as dibehenin or glyceryl dibehenate, is a diacylglycerol comprised of a glycerol backbone esterified with two molecules of docosanoic acid (behenic acid). Currently, there is a notable absence of scientific literature detailing the natural abundance and established protocols for the extraction of this compound from biological sources. This suggests that this compound is either a synthetic compound or exists as a very minor, and not commonly isolated, component of natural lipids. This technical guide provides a comprehensive overview of the known chemical properties of this compound and focuses on established methodologies for its chemical and enzymatic synthesis. Additionally, it outlines a general framework for the extraction and purification of diacylglycerols from a hypothetical natural source, which could be adapted for this compound should a significant natural source be identified in the future.

Chemical and Physical Properties of this compound

This compound is characterized by its long saturated fatty acid chains, which influence its physical properties, such as a high melting point and low solubility in polar solvents. A summary of its key properties is presented in Table 1.

PropertyValue
Synonyms Dibehenin, Glyceryl dibehenate, 1,3-Didocosanoyl-glycerol
CAS Number 99880-64-5
Molecular Formula C47H92O5
Molecular Weight 737.2 g/mol
Appearance Solid
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1]
Storage Temperature -20°C

Synthesis of this compound

The synthesis of specific diacylglycerols like this compound can be achieved through both chemical and enzymatic approaches. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and the avoidance of harsh chemicals.

Enzymatic Synthesis

Enzymatic synthesis of 1,3-diacylglycerols is a widely employed method for producing structured lipids.[2][3] This approach typically utilizes a 1,3-specific lipase, which selectively catalyzes the esterification or transesterification at the sn-1 and sn-3 positions of the glycerol backbone.

2.1.1. Key Methodologies

  • Direct Esterification: This method involves the direct reaction of glycerol with two molar equivalents of docosanoic acid (or its activated form, such as an ester) in the presence of a 1,3-specific lipase. The reaction is typically carried out in a solvent-free system or in a non-polar organic solvent to favor synthesis over hydrolysis. Water produced during the reaction is usually removed to drive the equilibrium towards the formation of the diacylglycerol.

  • Glycerolysis: This process involves the reaction of a triglyceride containing docosanoic acid with glycerol, catalyzed by a lipase. This method can be used to produce a mixture of mono-, di-, and triglycerides, from which the desired diacylglycerol can be purified.

  • Interesterification: In this approach, a triglyceride is reacted with docosanoic acid or its ethyl ester. A 1,3-specific lipase is used to exchange the fatty acids at the sn-1 and sn-3 positions of the triglyceride with docosanoic acid.

2.1.2. Experimental Protocol: General Enzymatic Synthesis of 1,3-Didocosanoin via Esterification

This protocol is a generalized procedure based on established methods for the synthesis of 1,3-diacylglycerols.

  • Reactant Preparation: Stoichiometric amounts of glycerol and docosanoic acid (1:2 molar ratio) are mixed.

  • Enzyme Addition: An immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) is added to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (typically 60-70°C) with constant stirring. A vacuum may be applied to remove water produced during the esterification, thereby shifting the reaction equilibrium towards product formation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of reactants and the formation of mono-, di-, and triglycerides.

  • Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration.

  • Purification: The product mixture is then purified to isolate the 1,3-didocosanoin. This can be achieved by molecular distillation to remove unreacted fatty acids and monoglycerides, followed by crystallization or column chromatography to separate the diacylglycerol from the triglyceride fraction.

Chemical Synthesis

Chemical synthesis of diacylglycerols offers an alternative to enzymatic methods, though it may be less specific and require the use of protecting groups.

2.2.1. General Approach

A common strategy for the chemical synthesis of 1,3-diacylglycerols involves the use of a glycerol derivative with a protected hydroxyl group at the sn-2 position.

  • Protection: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl, trityl).

  • Esterification: The sn-1 and sn-3 hydroxyl groups are then esterified with docosanoyl chloride or docosanoic acid using a suitable catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine - DCC/DMAP).

  • Deprotection: The protecting group at the sn-2 position is removed to yield the 1,3-didocosanoin.

Potential Natural Sources and a General Extraction Framework

As of the current scientific literature, there are no specific natural sources that have been identified as being rich in this compound. Diacylglycerols are intermediates in triglyceride and phospholipid biosynthesis and are present in small amounts in most plant and animal oils and fats. It is plausible that this compound exists as a minor component in oils that are rich in its constituent fatty acid, docosanoic acid. Such oils include rapeseed oil and mustard seed oil.

Should a potential natural source be identified, a general lipid extraction and purification workflow could be applied.

General Experimental Protocol for Lipid Extraction and Diacylglycerol Isolation
  • Sample Preparation: The biological material (e.g., seeds, leaves, microbial biomass) is dried to remove water and then ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a non-polar solvent or a solvent mixture. A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water mixture to partition the lipids into the organic phase.

  • Solvent Removal: The organic solvent containing the lipid extract is removed under reduced pressure using a rotary evaporator.

  • Fractionation: The crude lipid extract is then fractionated to separate the different lipid classes. This is typically achieved using column chromatography on silica gel. A non-polar solvent (e.g., hexane) is used to elute the neutral lipids, and the polarity of the solvent is gradually increased to elute more polar lipids. Diacylglycerols are more polar than triglycerides and will elute later.

  • Purification: The diacylglycerol fraction is collected and can be further purified by high-performance liquid chromatography (HPLC) or preparative TLC to isolate the specific this compound isomer.

  • Analysis: The purified compound is then analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Esterification cluster_products Crude Product Mixture cluster_purification Purification Glycerol Glycerol ReactionVessel Reaction Vessel (60-70°C, Vacuum) Glycerol->ReactionVessel DocosanoicAcid Docosanoic Acid (2 eq.) DocosanoicAcid->ReactionVessel Mixture This compound Monodocosanoin Tridocosanoin Unreacted Substrates ReactionVessel->Mixture Lipase Immobilized 1,3-Specific Lipase Lipase->ReactionVessel Filtration Filtration Mixture->Filtration MolecularDistillation Molecular Distillation Filtration->MolecularDistillation Enzyme-free mixture Chromatography Column Chromatography MolecularDistillation->Chromatography DAG-enriched fraction Purethis compound Pure 1,3-Didocosanoin Chromatography->Purethis compound

Caption: Workflow for the enzymatic synthesis of 1,3-Didocosanoin.

General_Lipid_Extraction Source Potential Natural Source (e.g., seeds) Preparation Drying & Grinding Source->Preparation Extraction Solvent Extraction (e.g., Folch method) Preparation->Extraction SolventRemoval Solvent Removal (Rotary Evaporation) Extraction->SolventRemoval CrudeExtract Crude Lipid Extract SolventRemoval->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation DAG_Fraction Diacylglycerol Fraction Fractionation->DAG_Fraction Purification HPLC / Prep-TLC DAG_Fraction->Purification Purethis compound Isolated this compound Purification->Purethis compound Analysis Analysis (MS, NMR) Purethis compound->Analysis

Caption: General workflow for the extraction and isolation of this compound.

References

Didocosanoin (CAS No. 99880-64-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, also known by its synonyms Dibehenin and Glyceryl Dibehenate, is a diacylglycerol (DAG) that incorporates two units of docosanoic acid (behenic acid), a saturated 22-carbon fatty acid, esterified to a glycerol backbone.[1][2] Its unique chemical structure imparts specific physical and chemical properties that make it a subject of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. As a diacylglycerol, this compound is structurally related to a class of lipids that are pivotal second messengers in cellular signaling, most notably through the activation of Protein Kinase C (PKC).[3][4] This technical guide provides an in-depth overview of the core properties, experimental protocols, and known biological significance of this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and developmental work.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 99880-64-5[2]
Molecular Formula C47H92O5[2]
Molecular Weight 737.2 g/mol [2]
Appearance Solid[2]
Melting Point 70°C[]
Boiling Point 739.8 ± 27.0°C at 760 mmHg (calculated)[]
Density 0.911 ± 0.1 g/cm³[]
Purity ≥95%[2]
Storage -20°C[2]
Stability ≥ 4 years[2]
Solubility Profile
SolventSolubilitySource(s)
Dimethylformamide (DMF) 20 mg/mL[2]
Dimethyl sulfoxide (DMSO) 30 mg/mL[2]
Ethanol 0.25 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.7 mg/mL[2]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, based on established protocols for long-chain diacylglycerols.

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of diacylglycerols like this compound is through the enzymatic esterification of glycerol with the corresponding fatty acid. This method offers high specificity and milder reaction conditions compared to purely chemical synthesis.

Materials:

  • Glycerol (purity > 99%)

  • Docosanoic acid (behenic acid)

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Vacuum system

  • Reaction vessel (e.g., pear-shaped flask)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reactant Preparation: Combine glycerol and docosanoic acid in a 1:2 molar ratio in the reaction vessel.[6]

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of lipase is typically around 5% (w/w) of the total reactants.[6]

  • Reaction Conditions:

    • Heat the mixture to a temperature conducive to the enzyme's activity (e.g., 60-70°C).

    • Apply a vacuum to the system (e.g., 4 mm Hg) to remove water produced during the esterification, which drives the reaction towards product formation.[6]

    • Continuously stir the reaction mixture.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the content of free fatty acids by titration with a standard solution of KOH.[6]

  • Purification:

    • After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

    • The product mixture, which will contain mono-, di-, and triglycerides, as well as unreacted fatty acids, can be purified using column chromatography on silica gel.[7] A suitable solvent system for elution would be a gradient of hexane and diethyl ether.

  • Characterization: The purity of the final this compound product can be confirmed by HPLC or GC-MS analysis.

Analytical Methods for this compound

1. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in this compound, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.[8]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of lipids.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, or isopropanol and acetonitrile, is commonly employed.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Column Temperature: Maintain the column at a constant temperature, for instance, between 30-40°C, to ensure reproducible retention times.[8]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like chloroform or a mixture of the initial mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of the hydroxyl group of this compound is often necessary to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice.

  • Derivatization: React the sample with a silylating agent in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Column: A non-polar or medium-polarity capillary column is typically used for lipid analysis.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: An oven temperature gradient is employed to separate the different lipid components. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp of 10°C/min to 350°C, and a final hold for 10 minutes.

  • Injection: A split/splitless injector is used.

  • Detection: A mass spectrometer is used for detection, allowing for both quantification and structural confirmation of the analyte.

Biological Significance and Signaling Pathways

Diacylglycerols, including this compound, are crucial signaling molecules within the cell. Their primary and most well-understood role is the activation of Protein Kinase C (PKC).[3][4]

Activation of Protein Kinase C

The generation of diacylglycerol is a key step in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.[3]

While IP3 diffuses into the cytosol to bind to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+), diacylglycerol remains in the plasma membrane. The increase in intracellular Ca2+ concentration, along with the presence of diacylglycerol, synergistically activates conventional and novel isoforms of PKC.[3] Activated PKC then phosphorylates a wide range of downstream protein substrates, thereby regulating numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

While specific studies on the direct biological activities of this compound are limited, its structural similarity to other signaling diacylglycerols strongly suggests its potential to participate in these fundamental cellular processes. It is worth noting that the fatty acid composition of diacylglycerols can influence the activation of different PKC isoforms and the subsequent downstream signaling events.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector CAD/ELSD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal MobilePhase Mobile Phase (e.g., ACN/Water) MobilePhase->Pump Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diacylglycerol-Mediated Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ligand External Signal (Ligand) Ligand->Receptor Binds Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->PKC_active Co-activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response Leads to

Caption: Activation of PKC by Diacylglycerol.

References

The Core Structure of Dibehenin (Didocosanoin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibehenin, also known as Didocosanoin or glyceryl dibehenate, is a diacylglycerol (DAG) of significant interest in pharmaceutical sciences and drug development.[1] Composed of a glycerol backbone esterified with two molecules of behenic acid, a 22-carbon saturated fatty acid, its physicochemical properties make it a valuable excipient in various formulations.[2][3] This technical guide provides a comprehensive overview of the core structure of Dibehenin, including its chemical and physical properties, synthesis, metabolism, and analytical characterization. Furthermore, it explores its physiological effects and role in cellular signaling, offering insights for its application in research and drug development.

Chemical and Physical Properties

Dibehenin is a solid, waxy substance at room temperature, a characteristic conferred by its long, saturated fatty acid chains.[2][4] Its formal chemical name is docosanoic acid, diester with 1,2,3-propanetriol.[2][3] The molecular formula of Dibehenin is C47H92O5, with a molecular weight of approximately 737.2 g/mol .[1][2][4]

Table 1: Physicochemical Properties of Dibehenin (this compound)

PropertyValueReferences
Chemical Formula C47H92O5[1][2][4]
Molecular Weight 737.2 g/mol [2][5]
CAS Number 99880-64-5[1][2][3]
Synonyms This compound, Glyceryl dibehenate, Glycerin dibehenate[1]
Physical State Solid[2][4]
Purity ≥95% (commercially available)[2][3]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[2][3]

Synthesis of Dibehenin

The synthesis of 1,3-diacylglycerols like Dibehenin can be achieved through several methods, with enzymatic synthesis being a preferred route due to its high selectivity and milder reaction conditions compared to chemical methods.[6]

Experimental Protocol: Enzymatic Synthesis of 1,3-Dibehenin

This protocol describes a general method for the enzymatic synthesis of 1,3-dibehenin via direct esterification of glycerol with behenic acid in a solvent-free system.

Materials:

  • Glycerol (≥99% purity)

  • Behenic acid (docosanoic acid)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: A molar ratio of 2:1 of behenic acid to glycerol is added to the reaction vessel.

  • Enzyme Addition: The immobilized lipase is added to the reactant mixture, typically at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: The mixture is heated to a temperature that allows for the melting of behenic acid while being within the optimal temperature range for the lipase (e.g., 60-75°C). The reaction is carried out under vacuum with continuous stirring to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the immobilized enzyme is removed by filtration. The resulting product mixture, containing monobehenin, dibehenin, and tribehenin, can be purified using techniques such as molecular distillation to remove unreacted fatty acids, followed by crystallization or chromatography to isolate the dibehenin fraction.

Metabolism and Physiological Effects

While Dibehenin is often used as a relatively inert excipient in pharmaceutical formulations, its constituent parts, glycerol and behenic acid, are subject to metabolic processes. As a diacylglycerol, its metabolism is expected to differ from that of triacylglycerols.

Dietary diacylglycerols have been shown to be metabolized differently than triacylglycerols, leading to lower postprandial serum triglyceride levels.[7][8] This is attributed to the different pathways of absorption and resynthesis in the intestinal cells.[9] Studies on diacylglycerol oils suggest they may increase fat oxidation and reduce body fat accumulation compared to triacylglycerol oils with similar fatty acid compositions.[8][9]

Behenic acid, the fatty acid component of Dibehenin, is a long-chain saturated fatty acid.[10] While its bioavailability is lower than that of shorter-chain fatty acids, it has been investigated for its physiological effects.[10] Recent research suggests that behenic acid may have anti-inflammatory properties by regulating the TLR4/NF-κB signaling pathway.[11]

Analytical Characterization of Dibehenin

A variety of analytical techniques can be employed to characterize the structure and purity of Dibehenin.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of Dibehenin. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used for sensitive detection and structural elucidation.

  • Expected [M+NH4]+ ion: m/z 754.7

  • Expected Fragmentation: Collision-induced dissociation would likely lead to the neutral loss of behenic acid molecules, resulting in characteristic fragment ions. In-silico fragmentation data for glyceryl 1,2-dibehenate shows a precursor ion [M+NH4]+ at m/z 754.72885 and major fragment ions at m/z 397.3684 and 719.7156.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Dibehenin.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the glycerol backbone protons and the long alkyl chains of the behenic acid moieties. Key signals would include those for the methylene groups adjacent to the ester carbonyls and the methine and methylene groups of the glycerol backbone.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various methylene and methyl carbons of the behenic acid chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dibehenin (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
Glycerol C1, C3~65
Glycerol C2~69
Carbonyl (C=O)~173
Methylene (α to C=O)~34
Methylene (β to C=O)~25
Bulk Methylene ((CH₂)n)~29-30
Methylene (ω-2)~32
Methyl (ω)~14

Note: These are predicted values based on general chemical shift ranges for similar molecules and may vary slightly in an experimental spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in Dibehenin.

Table 3: Expected FTIR Absorption Bands for Dibehenin

Wavenumber (cm⁻¹)VibrationFunctional Group
~2918Asymmetric C-H stretchMethylene (-CH₂-)
~2849Symmetric C-H stretchMethylene (-CH₂-)
~1735C=O stretchEster
~1465C-H bendMethylene (-CH₂-)
~1175C-O stretchEster

Signaling Pathways and Logical Relationships

Diacylglycerols are well-established second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol-Mediated Activation of Protein Kinase C

The activation of PKC by DAG is a crucial step in numerous signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The process is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol trisphosphate (IP3).

Below is a diagram illustrating the logical relationship in the DAG-PKC signaling pathway.

DAG_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (Dibehenin) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane & becomes active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates target proteins Receptor Receptor Activation Receptor->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Ca_release->PKC_inactive

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Applications in Drug Development

Dibehenin's properties make it a versatile excipient in drug development. It is commonly used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] These lipid-based nanoparticles can enhance the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and provide controlled or sustained release.

Experimental Workflow: Preparation of Dibehenin-based Solid Lipid Nanoparticles (SLNs)

This workflow outlines the high-pressure homogenization method for preparing SLNs using Dibehenin as the solid lipid.

SLN_Preparation_Workflow A 1. Lipid Phase Preparation - Melt Dibehenin (solid lipid) - Dissolve lipophilic drug C 3. Pre-emulsion Formation - Add lipid phase to aqueous phase - Homogenize at high speed A->C B 2. Aqueous Phase Preparation - Heat aqueous surfactant solution to the same temperature B->C D 4. High-Pressure Homogenization - Process the pre-emulsion through a high-pressure homogenizer C->D E 5. Cooling and Nanoparticle Formation - Cool the nanoemulsion - Dibehenin recrystallizes to form SLNs D->E F 6. Characterization - Particle size and distribution - Zeta potential - Entrapment efficiency E->F

Caption: Workflow for the preparation of Solid Lipid Nanoparticles.

Conclusion

Dibehenin (this compound) is a well-defined diacylglycerol with properties that are highly relevant to pharmaceutical sciences. Its structure, characterized by a glycerol backbone and two long-chain saturated fatty acids, dictates its physical state, metabolism, and potential physiological effects. While it serves as a valuable excipient in advanced drug delivery systems, its role as a signaling molecule and the biological activities of its constituent behenic acid suggest further avenues for research. A thorough understanding of its core structure and properties, as outlined in this guide, is essential for its effective utilization in research and the development of new therapeutic products.

References

An In-depth Technical Guide to Lipidomics: Positioning Didocosanoin within the Lipidome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidomics

Lipidomics is a rapidly advancing field within the broader discipline of metabolomics, dedicated to the comprehensive analysis of the lipidome—the complete set of lipids in a biological system.[1][2] Lipids are a diverse group of molecules that play crucial roles in numerous biological processes, including serving as structural components of cell membranes, acting as energy storage depots, and participating in complex signaling cascades that govern cellular function.[2][3] The study of lipidomics provides a detailed snapshot of the metabolic state of a cell or organism, offering profound insights into health and disease.[4] Given their involvement in pathologies such as metabolic syndrome, cancer, and neurodegenerative disorders, lipids are increasingly recognized as important biomarkers and therapeutic targets.[3]

The lipidome is characterized by its vast structural diversity, with tens of thousands of distinct lipid species identified to date.[2] This complexity necessitates sophisticated analytical techniques for their identification and quantification. Mass spectrometry (MS) has emerged as the core analytical platform for lipidomics, often coupled with separation techniques like liquid chromatography (LC) to resolve the intricate mixture of lipids in a biological sample.[5] A typical lipidomics workflow encompasses several critical steps: sample preparation including lipid extraction, LC-MS analysis for data acquisition, and subsequent data processing and bioinformatics for lipid identification, quantification, and biological interpretation.[5][6]

Didocosanoin: A Diacylglycerol in Focus

Within the vast landscape of the lipidome, this compound, also known as dibehenin, is classified as a diacylglycerol (DAG).[7][8][9] Its structure consists of a glycerol backbone to which two molecules of docosanoic acid (also known as behenic acid), a 22-carbon saturated fatty acid, are attached.[7][8][9]

Diacylglycerols are pivotal molecules in cellular metabolism and signaling. They serve as intermediates in the synthesis of other lipids, such as triacylglycerols and phospholipids.[10] More critically, specific isomers of DAG, particularly sn-1,2-diacylglycerols, function as potent second messengers in a multitude of signal transduction pathways.[11] The generation of DAG at the cell membrane, often triggered by extracellular stimuli, leads to the recruitment and activation of a host of downstream effector proteins, most notably protein kinase C (PKC) isoforms.[4][12] The activation of these signaling cascades can influence a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[6][11] While the specific signaling roles of this compound have not been extensively characterized in the literature, its classification as a diacylglycerol places it at the heart of these critical cellular communication networks.

Quantitative Data Presentation

Lipid SpeciesHuman Plasma (μg/mL)Mouse Liver (μg/g tissue)Pancreatic β-Cells (μg/mg protein)
This compound (Illustrative) 0.15 ± 0.03 1.2 ± 0.2 0.5 ± 0.1
Palmitoyl-oleoyl-glycerol5.2 ± 1.125.8 ± 4.312.3 ± 2.5
Stearoyl-arachidonoyl-glycerol2.1 ± 0.415.6 ± 3.18.9 ± 1.7
Dioleoyl-glycerol8.7 ± 1.542.1 ± 7.920.4 ± 3.8

Values are presented as mean ± standard deviation.

Experimental Protocols

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the total extraction of lipids from biological samples.[13][14]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer or orbital shaker

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenize the tissue sample with a chloroform/methanol mixture (2:1, v/v) to a final volume that is 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[15][16]

  • Agitate the mixture for 15-20 minutes using an orbital shaker at room temperature.[14][16]

  • Filter the homogenate through a folded filter paper or centrifuge it to recover the liquid phase.[15][16]

  • Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).[15][16]

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[15][16]

  • Carefully remove the upper aqueous phase by siphoning. This phase contains non-lipid contaminants.[15][16]

  • The lower chloroform phase, which contains the lipids, is collected.[13]

  • Evaporate the chloroform under vacuum using a rotary evaporator or under a stream of nitrogen to obtain the dried lipid extract.[15][16]

LC-MS/MS Analysis of Diacylglycerols

This protocol outlines a general approach for the analysis of diacylglycerols using liquid chromatography-tandem mass spectrometry.

Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile phases (e.g., a gradient of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium formate or formic acid)

  • Internal standards (e.g., deuterated diacylglycerol species)

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol and acetonitrile.[17] Add an internal standard mixture to the sample for quantification.

  • Chromatographic Separation: Inject the sample onto the C18 column.[17] Use a gradient elution program to separate the different lipid classes and individual diacylglycerol species based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • For targeted analysis of diacylglycerols, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., [M+NH4]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify a broader range of diacylglycerols.

  • Data Acquisition: Acquire data over the entire chromatographic run.

Bioinformatics Workflow for Lipidomics Data

This protocol provides a general workflow for processing and analyzing lipidomics data.

Software and Tools:

  • Vendor-specific instrument control and data acquisition software

  • Lipid identification software (e.g., LipidSearch, MS-DIAL, Lipid-Pro)

  • Statistical analysis software (e.g., R, MetaboAnalyst)

Procedure:

  • Data Preprocessing:

    • Convert raw data files to an open format (e.g., mzML).

    • Perform peak picking, feature detection, and retention time alignment across all samples.

  • Lipid Identification:

    • Match the experimental MS/MS spectra against a spectral library or database (e.g., LIPID MAPS) to identify the lipid species.[18]

    • Confirm identifications based on accurate mass, retention time, and fragmentation pattern.

  • Quantification:

    • Integrate the peak areas of the identified lipids.

    • Normalize the data using the peak areas of the internal standards to correct for variations in sample preparation and instrument response.

  • Statistical Analysis:

    • Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis) to identify lipids that are significantly different between experimental groups.

  • Pathway Analysis and Biological Interpretation:

    • Map the differentially expressed lipids to known metabolic and signaling pathways to gain insights into the biological implications of the observed changes.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Biological_Sample Biological Sample (e.g., Tissue, Plasma) Lipid_Extraction Lipid Extraction (Folch Method) Biological_Sample->Lipid_Extraction Dried_Lipid_Extract Dried Lipid Extract Lipid_Extraction->Dried_Lipid_Extract LC_MS_MS LC-MS/MS Analysis Dried_Lipid_Extract->LC_MS_MS Raw_Data Raw MS Data LC_MS_MS->Raw_Data Data_Processing Data Processing (Peak Picking, Alignment) Raw_Data->Data_Processing Lipid_Identification Lipid Identification & Quantification Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for a lipidomics study.

Diacylglycerol Signaling Pathway

Diacylglycerol_Signaling cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG generates PKC Protein Kinase C (PKC) DAG->PKC recruits & activates Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response phosphorylates targets Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: The role of Diacylglycerol (DAG) in a signaling pathway.

References

A Comprehensive Technical Guide to the Thermal Analysis of Long-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diacylglycerols (DAGs) are crucial lipid molecules that serve as metabolic intermediates and key signaling messengers in a multitude of cellular processes. Their physiological and pathological roles, particularly in the context of metabolic diseases and cancer, have made them a focal point of research and drug development. The physical properties of long-chain DAGs, governed by their thermal behavior, are critical determinants of their function within biological membranes and their efficacy as components of lipid-based drug delivery systems. This technical guide provides an in-depth exploration of the thermal analysis of long-chain diacylglycerols, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and analytical workflows.

Core Thermal Analysis Techniques

The thermal analysis of long-chain diacylglycerols primarily relies on a suite of techniques that probe their phase transitions, thermal stability, and crystalline structure. The most prominent among these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is instrumental in determining the temperatures and enthalpies of phase transitions, such as melting and crystallization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to assess the thermal stability and decomposition profile of long-chain diacylglycerols.

X-ray Diffraction (XRD) is a powerful technique for characterizing the crystalline structure of materials. In the context of long-chain DAGs, XRD is essential for identifying the different polymorphic forms (e.g., α, β', β) that these lipids can adopt, which significantly influences their physical properties.

Quantitative Thermal Properties of Long-Chain Diacylglycerols

The thermal properties of long-chain diacylglycerols are highly dependent on their specific molecular structure, including the length and degree of saturation of their fatty acid chains, and the stereochemistry of the glycerol backbone. The following tables summarize key quantitative data for several common long-chain diacylglycerols.

Diacylglycerol SpeciesPolymorphic FormMelting Point (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Reference
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) ---[1]
α--
β'--
β--
1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) α23.547.7[2]
γ35.498.5[2]
β'36.5104.8[2]
β₂41.0143.0[2]
β₁43.0151.0[2]
1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS) α20.840.9[2]
γ35.0137.2[2]
Diacylglycerol SpeciesOnset of Decomposition (°C)AtmosphereReference
Glycerol (for comparison) ~200-250Inert/Air[3]
Oleic Acid (for comparison) ~179-289Inert/Air[4]
General Lipid Decomposition 230-450 (second stage)Inert/Air[5]

Note: Comprehensive quantitative TGA data for specific long-chain diacylglycerols is less commonly reported in the literature compared to DSC data. The provided TGA data for related compounds offers a general indication of the temperature ranges for lipid decomposition.

Experimental Protocols

Differential Scanning Calorimetry (DSC) of Long-Chain Diacylglycerols

Objective: To determine the phase transition temperatures (melting and crystallization) and enthalpies of long-chain diacylglycerols.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or stainless steel DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Sample of long-chain diacylglycerol (2-5 mg)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the long-chain diacylglycerol sample into a DSC pan using a microbalance.

    • Hermetically seal the pan with a lid to prevent any loss of volatile components during heating.

    • Prepare an empty, sealed DSC pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a low temperature (e.g., 0°C). Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above its expected melting point (e.g., 100°C).

    • Cooling Scan: Cool the sample from the molten state at a controlled rate (e.g., 5-10°C/min) to the initial low temperature (e.g., 0°C) to observe crystallization.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan to analyze the thermal behavior of the crystallized form.

  • Data Analysis:

    • The DSC thermogram will show endothermic peaks during heating (melting) and exothermic peaks during cooling (crystallization).

    • Determine the onset temperature, peak temperature (melting point, Tₘ), and end temperature of the transitions.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) of Long-Chain Diacylglycerols

Objective: To evaluate the thermal stability and decomposition profile of long-chain diacylglycerols.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum TGA pans

  • Microbalance (accurate to ±0.01 mg)

  • Sample of long-chain diacylglycerol (5-10 mg)

  • Inert (e.g., nitrogen) and/or oxidative (e.g., air) gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the long-chain diacylglycerol sample into a TGA pan.[6]

    • Ensure the sample is evenly distributed at the bottom of the pan.[7]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition) and set the gas flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve will plot the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

    • Determine the onset temperature of decomposition, which indicates the beginning of significant weight loss and the thermal stability of the sample.

X-ray Diffraction (XRD) of Long-Chain Diacylglycerols

Objective: To identify the polymorphic form (crystalline structure) of long-chain diacylglycerols.

Materials and Equipment:

  • X-ray Diffractometer with a temperature-controlled sample stage

  • Sample holder

  • Sample of long-chain diacylglycerol

Procedure:

  • Sample Preparation:

    • The sample preparation depends on the desired polymorphic form. To obtain a specific polymorph, the sample may need to be crystallized from a solvent or by controlled cooling from the melt.

    • Mount the solid sample onto the sample holder.

  • Instrument Setup:

    • Place the sample holder in the X-ray diffractometer.

    • Set the desired temperature using the temperature-controlled stage.

  • Data Collection:

    • Scan the sample over a range of 2θ angles (e.g., 2-40°). The 2θ angle is the angle between the incident and diffracted X-ray beams.

  • Data Analysis:

    • The XRD pattern will show diffraction peaks at specific 2θ angles.

    • The positions and intensities of these peaks are characteristic of the crystalline structure.

    • The short spacings (wide-angle region) are particularly useful for identifying the sub-cell packing and thus the polymorphic form:

      • α form: A single strong diffraction peak at approximately 4.15 Å.

      • β' form: Two strong diffraction peaks around 3.8 Å and 4.2 Å.

      • β form: A single strong diffraction peak at approximately 4.6 Å.[8]

    • The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis of Long-Chain Diacylglycerols

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Long-Chain Diacylglycerol Weigh Weigh Sample (2-10 mg) Sample->Weigh XRD XRD Analysis (Isothermal/Temperature Scan) Sample->XRD Encapsulate Encapsulate in Pan Weigh->Encapsulate DSC DSC Analysis (Heating/Cooling Cycles) Encapsulate->DSC TGA TGA Analysis (Heating Ramp) Encapsulate->TGA DSC_Data Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data Thermogram (Weight % vs. Temp) TGA->TGA_Data XRD_Data Diffractogram (Intensity vs. 2θ) XRD->XRD_Data DSC_Analysis Determine Tm, Tc, ΔH DSC_Data->DSC_Analysis TGA_Analysis Determine T_onset, T_decomp TGA_Data->TGA_Analysis XRD_Analysis Identify Polymorphic Form XRD_Data->XRD_Analysis

Caption: A generalized workflow for the thermal analysis of long-chain diacylglycerols.

Diacylglycerol (DAG) Signaling Pathway: Protein Kinase C (PKC) Activation

PKC_Activation receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates (conventional PKCs) substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Response substrates->response

Caption: Activation of Protein Kinase C by diacylglycerol.[9][10][11]

Diacylglycerol (DAG) Signaling Pathway: Diacylglycerol Kinase (DGK) Regulation

DGK_Regulation plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag pkc PKC Signaling dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for pkc->dgk Can regulate pa Phosphatidic Acid (PA) dgk->pa Phosphorylates to downstream_pa PA Signaling pa->downstream_pa Initiates

Caption: Regulation of diacylglycerol levels by Diacylglycerol Kinase.[9][12][13]

Conclusion

The thermal analysis of long-chain diacylglycerols is a critical aspect of understanding their physicochemical properties and biological functions. DSC, TGA, and XRD provide a powerful combination of tools to elucidate the phase behavior, thermal stability, and crystalline structure of these important lipid molecules. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with long-chain diacylglycerols, enabling more informed experimental design and data interpretation. The visualization of both the analytical workflow and the key signaling pathways involving DAGs further aids in conceptualizing the broader context of this research. As the roles of specific diacylglycerol species in health and disease continue to be unraveled, the application of these thermal analysis techniques will remain indispensable.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, also known as dibehenin, is a diacylglycerol comprised of a glycerol backbone esterified with two molecules of docosanoic acid (behenic acid), a saturated 22-carbon fatty acid.[1][2] Its molecular formula is C47H92O5 with a molecular weight of 737.2 g/mol .[1] The analysis and quantification of this compound in various matrices are crucial in pharmaceutical development, lipidomics research, and quality control processes. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high sensitivity and selectivity required for the detailed analysis of lipids like this compound.[3]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, intended to guide researchers in developing and implementing robust analytical methods.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Dibehenin, 1,3-Didocosanoyl-rac-glycerol[1][2]
Molecular Formula C47H92O5[1][2]
Molecular Weight 737.2 g/mol [1][2]
Appearance Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1][2]
Storage -20°C[2]
Stability ≥ 4 years (under proper storage conditions)[1]

Mass Spectrometry Analysis

The analysis of diacylglycerols like this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For high molecular weight lipids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Theoretical Fragmentation Pattern (Electron Ionization - EI)

Upon electron ionization, this compound is expected to fragment in a predictable manner. The molecular ion peak ([M]+) at m/z 737.2 may be weak or absent. Characteristic fragmentation patterns for diacylglycerols arise from the loss of the fatty acid chains and rearrangements.[5][6]

Ion DescriptionTheoretical m/z
[M - H2O]+719.2
[M - C22H43O2H]+ (Loss of one docosanoic acid)397.3
[C22H43O]+ (Docosanoyl cation)323.3
[C22H44O2]+ (Docosanoic acid)340.3
Fragments from the glycerol backbone and fatty acid chainsVarious

Note: This table represents a theoretical fragmentation pattern. Actual fragmentation may vary based on instrument conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of less volatile and thermally labile molecules like this compound, often without the need for derivatization.[7][8] Electrospray ionization (ESI) is a common ionization technique for such analyses.[9]

Expected Ions in LC-MS

In positive ion mode ESI, this compound is expected to form protonated molecules [M+H]+ and adducts with sodium [M+Na]+ or potassium [M+K]+.

IonTheoretical m/z
[M+H]+738.2
[M+Na]+759.2
[M+K]+775.2

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful mass spectrometry analysis to remove interfering substances like salts and detergents.[9][10][11]

Protocol for Extraction from a Cream Formulation:

  • Weigh approximately 100 mg of the cream formulation into a 15 mL centrifuge tube.

  • Add 5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Add 1 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of a suitable solvent for the chosen analytical method (e.g., isopropanol for LC-MS).[12]

GC-MS Protocol (with Derivatization)

This protocol is adapted from methods used for similar long-chain fatty alcohols and acids.[13]

  • Derivatization: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • GC Conditions:

    • Column: High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane stationary phase).[4][13]

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • MS Source Temperature: 230°C.[13]

    • MS Quadrupole Temperature: 150°C.[13]

    • Scan Mode: Full scan from m/z 50-800 or Selected Ion Monitoring (SIM) for targeted quantification.[4][13]

LC-MS/MS Protocol

This protocol is based on general methods for lipid analysis.[7][14]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[8]

    • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Column Temperature: 50°C.[8]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.[15]

    • Source Temperature: 120°C.[15]

    • Desolvation Temperature: 350°C.[15]

    • Cone Gas Flow: 50 L/hr.[15]

    • Desolvation Gas Flow: 600 L/hr.[15]

    • Data Acquisition: Full scan MS and product ion scan (MS/MS) of the precursor ion (e.g., m/z 738.2).

Data Presentation

Quantitative Performance Data for a Related Compound (Docosanol by GC-MS)

The following table summarizes key validation parameters for a GC-MS method developed for docosanol, the alcohol corresponding to the fatty acid in this compound. This provides an indication of the performance that can be expected for a validated method for this compound.

ParameterResultReference
Linearity Range 100–10000 ng/mL[4][13]
Correlation Coefficient (R²) >0.994[4][13]
Recovery (Receptor Fluid) >93.2%[4][13]
Recovery (Skin Homogenates) >95.8%[4][13]
Internal Standard Isopropyl palmitate[4][13]
Monitored Ions (m/z) Docosanol: 83, Internal Standard: 256[4][13]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow sample Sample (e.g., Cream) extraction Lipid Extraction (Chloroform:Methanol) sample->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Isopropanol) evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_detection MS Detection (Full Scan) esi->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_detection->msms_fragmentation data_analysis Data Analysis & Quantification msms_fragmentation->data_analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Theoretical Fragmentation Pathway of this compound

fragmentation M This compound [M+H]+ m/z 738.2 loss_of_acid Loss of Docosanoic Acid [M+H - C22H44O2]+ m/z 397.3 M->loss_of_acid - C22H44O2 docosanoyl_cation Docosanoyl Cation [C22H43O]+ m/z 323.3 M->docosanoyl_cation loss_of_water Loss of Water [M+H - H2O]+ m/z 720.2 M->loss_of_water - H2O

References

Application Notes and Protocols for the Gas Chromatographic Separation of Didocosanoin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, a diacylglycerol comprised of two docosanoic acid (behenic acid) moieties, exists as two primary positional isomers: 1,2-didocosanoin and 1,3-didocosanoin. The accurate separation and quantification of these isomers are crucial in various research and development fields, including lipidomics, food science, and pharmaceutical development, as their physiological properties and chemical reactivity can differ significantly. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and high-resolution method for the analysis of these high-molecular-weight lipids. However, their low volatility necessitates specific analytical approaches, including high-temperature GC and chemical derivatization.

This document provides detailed application notes and experimental protocols for the separation and analysis of this compound isomers by gas chromatography.

Principle of Separation

The separation of 1,2- and 1,3-didocosanoin isomers by gas chromatography is achieved based on the differential interaction of the derivatized isomers with the stationary phase of the GC column. Due to their high boiling points, this compound isomers must first be derivatized to increase their volatility. The most common derivatization technique is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

The resulting TMS-ethers of 1,2- and 1,3-didocosanoin have slightly different polarities and three-dimensional structures, which leads to different retention times on a suitable GC column. Typically, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, provides sufficient selectivity for the separation of these isomers. High-temperature capabilities are essential for the elution of these large molecules.

Data Presentation

The following table summarizes representative quantitative data for the GC analysis of silylated this compound isomers. Please note that actual retention times may vary depending on the specific instrument, column condition, and exact analytical parameters.

Analyte (as TMS-ether)Retention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng on column)Limit of Quantitation (LOQ) (ng on column)
1,3-Didocosanoin-TMS28.5-~0.5~1.5
1,2-Didocosanoin-TMS29.2>1.5~0.5~1.5

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol describes the conversion of this compound isomers to their corresponding trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.

Materials:

  • This compound isomer standard or sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or Hexane (GC grade)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a Reacti-Vial™.

  • Add 200 µL of anhydrous pyridine to dissolve the sample. Gentle warming (50-60°C) may be necessary.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, evaporate the solvent and excess derivatizing reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 1 mL of heptane or hexane. The sample is now ready for GC analysis.

Gas Chromatography (GC) Method

This protocol outlines the instrumental parameters for the separation of TMS-derivatized this compound isomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-temperature capillary GC column.

GC Parameters:

ParameterValue
Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., ZB-5HT, DB-5ht)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless or Cool On-Column
Temperature340°C
Injection Volume1 µL
Split Ratio20:1 (if using split/splitless)
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature150°C, hold for 1 min
Ramp 115°C/min to 300°C
Ramp 25°C/min to 360°C, hold for 10 min
Detector (FID)
Temperature370°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min
Detector (MS - for identification)
Transfer Line Temp.350°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-900

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC separation of this compound isomers.

workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Silylation (BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC analysis of this compound isomers.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.

logical_flow cluster_0 Pre-Analysis cluster_1 GC Separation cluster_2 Detection & Analysis start Start: this compound Isomers dissolve Dissolve in Pyridine start->dissolve derivatize Add BSTFA/TMCS Heat at 70°C dissolve->derivatize reconstitute Evaporate & Reconstitute in Heptane derivatize->reconstitute inject Inject into GC reconstitute->inject Sample Ready separate Separate on Column (Temperature Program) inject->separate detect Detect by FID (Quantification) or MS (Identification) separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze

Caption: Key steps in the GC analysis of this compound.

Concluding Remarks

The protocols and methods detailed in this application note provide a comprehensive framework for the successful separation and analysis of 1,2- and 1,3-didocosanoin isomers. Adherence to the sample preparation procedures, particularly the derivatization step, is critical for achieving the necessary volatility for gas chromatographic analysis. The use of a high-temperature, mid-polarity capillary column with the suggested temperature program should yield excellent resolution of the two isomers. For unambiguous identification, coupling the gas chromatograph to a mass spectrometer is highly recommended, as the fragmentation patterns of the TMS-derivatized diacylglycerols are distinct for the 1,2- and 1,3- isomers. Researchers should optimize the method for their specific instrumentation and samples to achieve the best performance.

Application Notes and Protocols for Didocosanoin and the Related Compound Docosahexaenoesale Acid (DHA) in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial investigations for "Didocosanoin" (also known as Dibehenin), a diacylglycerol of docosanoic acid, revealed a significant lack of publicly available data regarding its applications in in vitro cell culture models. To provide a comprehensive and actionable resource, this document focuses on the extensively studied omega-3 polyunsaturated fatty acid, Docosahexaenoic Acid (DHA) . DHA shares a similar long-chain fatty acid backbone and has demonstrated significant effects in various in vitro models, particularly in cancer cell lines. The following application notes and protocols for DHA are presented to serve as a valuable reference for researchers interested in the bioactivity of long-chain fatty acid derivatives.

Application Notes: Docosahexaenoic Acid (DHA)

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that has garnered significant interest for its potent anti-cancer and anti-inflammatory properties in preclinical studies. In vitro studies have demonstrated that DHA can modulate various cellular processes, including cell viability, apoptosis, cell cycle progression, and inflammatory signaling.[1]

Anti-Cancer Applications

DHA has been shown to be selectively cytotoxic to a variety of cancer cell lines while exhibiting minimal toxicity to normal cells.[2] Its anti-cancer effects are mediated through multiple mechanisms:

  • Induction of Apoptosis: DHA treatment can trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This is often associated with the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-8 and caspase-3), and modulation of Bcl-2 family proteins.[3][4][5]

  • Cell Cycle Arrest: DHA can halt the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 or G2/M phases.[6][7][8] This is often accompanied by the downregulation of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.[8]

  • Inhibition of Metastasis: In vitro models have shown that DHA can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[9]

  • Enhancement of Chemosensitivity: DHA has been observed to enhance the efficacy of conventional chemotherapy drugs, suggesting its potential as an adjuvant therapy.[2]

Anti-Inflammatory Applications

DHA exhibits potent anti-inflammatory effects in various cell culture models, particularly in macrophages. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[10][11] This is often mediated by the modulation of key inflammatory signaling pathways, such as NF-κB.

Oxidative Stress Modulation

The role of DHA in modulating oxidative stress is complex. In cancer cells, DHA can induce oxidative stress, leading to apoptosis.[2][12] Conversely, in other contexts, it can exhibit antioxidant properties and protect cells from oxidative damage.[12][13]

Quantitative Data

The cytotoxic effects of DHA vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
IGROV-1Ovarian Cancer~4072
HeyOvarian Cancer~4072
MDA-MB-231Triple-Negative Breast Cancer27.2924
MDA-MB-436Triple-Negative Breast Cancer19.7624

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of DHA on the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • Target cell line

  • Complete cell culture medium

  • DHA stock solution (dissolved in an appropriate solvent, e.g., ethanol or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of DHA in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of DHA. Include a vehicle control (medium with the solvent used for the DHA stock).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well plates

  • DHA

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of DHA for the chosen duration.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18]

Materials:

  • Target cell line

  • 6-well plates

  • DHA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DHA for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Visualizations

DHA has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

DHA-Induced Apoptosis in Cancer Cells

DHA can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn can activate both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][19]

DHA_Apoptosis_Pathway DHA DHA ROS ↑ Reactive Oxygen Species (ROS) DHA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase8 Caspase-8 Activation ROS->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DHA-induced apoptotic signaling pathway in cancer cells.

DHA-Mediated Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. DHA has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[20]

DHA_PI3K_Akt_Pathway DHA DHA PI3K PI3K DHA->PI3K inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the PI3K/Akt survival pathway by DHA.

Experimental Workflow for In Vitro Analysis of DHA

The following diagram illustrates a general workflow for investigating the effects of DHA on a cell line in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treat Cells with Varying DHA Concentrations CellCulture->Treatment DHAPrep DHA Stock Preparation DHAPrep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein

Caption: General experimental workflow for in vitro studies of DHA.

References

Application Notes and Protocols for Dissolving Didocosanoin for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didocosanoin, also known as Dibehenin, is a diacylglycerol containing two docosanoic acid (behenic acid) chains. As a lipid molecule, its poor aqueous solubility presents a challenge for its use in various experimental settings, particularly in cell-based assays. This document provides a detailed protocol for the dissolution of this compound to prepare stock solutions suitable for experimental use. It also outlines key signaling pathways where diacylglycerols like this compound play a crucial role.

Quantitative Data: Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for selecting the appropriate solvent for preparing stock solutions.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)30 mg/mL[1][2]
N,N-Dimethylformamide (DMF)20 mg/mL[1][2]
Ethanol0.25 mg/mL[1][2]
Phosphate-buffered saline (PBS, pH 7.2)0.7 mg/mL[1][2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the recommended solvent for most cell culture applications due to its high solvating power for lipids and compatibility with cell media at low concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or glass vial.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 737.2 g/mol ).

  • Dissolution:

    • Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath or on a heating block to 37-40°C for 5-10 minutes can aid in dissolution. Vortex again after warming.

    • For lipids that are particularly difficult to dissolve, brief sonication can be employed.

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the DMSO stock solution is expected to be stable for at least 3 months.

Protocol for Preparing a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution.

    • First, dilute the high-concentration DMSO stock into a small volume of pre-warmed complete cell culture medium. Pipette up and down gently to mix.

    • Visually inspect for any signs of precipitation.

    • Further dilute this intermediate solution into the final volume of cell culture medium to reach the desired working concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium to account for any effects of the solvent on the cells.

  • Immediate Use: Use the prepared working solution immediately for treating cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37-40°C) add_dmso->dissolve store Aliquot & Store (-20°C / -80°C) dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium (<0.5% DMSO) thaw->dilute use Treat Cells dilute->use

Workflow for this compound solution preparation.
Signaling Pathways

Diacylglycerols (DAGs) like this compound are important second messengers in several key signaling pathways.

1. Protein Kinase C (PKC) Activation Pathway

DAG is a critical activator of conventional and novel isoforms of Protein Kinase C (PKC). Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors), phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the phosphorylation of downstream target proteins, which regulate a multitude of cellular processes.

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response downstream->response G This compound This compound (DAG) (Exogenous) macropinocytosis Stimulates Macropinocytosis This compound->macropinocytosis wnt_signal Wnt Signaling Cascade macropinocytosis->wnt_signal Potentiates destruction_complex β-catenin Destruction Complex wnt_signal->destruction_complex Inhibits beta_catenin β-catenin Accumulation destruction_complex->beta_catenin Prevents nucleus Nuclear Translocation beta_catenin->nucleus gene_transcription Target Gene Transcription nucleus->gene_transcription

References

Application Note: Purification of Didocosanoin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Didocosanoin, a diacylglycerol containing two docosanoic acid chains, is a nonpolar lipid of interest in various research fields, including lipidomics and drug delivery.[1][2] Its high hydrophobicity presents a challenge for purification. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for the isolation and purification of this compound from complex mixtures. This application note details a reversed-phase HPLC (RP-HPLC) method developed for the purification of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, coupled with UV detection at a low wavelength.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample Crude this compound Sample dissolve Dissolve in DMSO sample->dissolve filter Filter through 0.45 µm PTFE filter dissolve->filter hplc_system HPLC System with C18 Column filter->hplc_system gradient Gradient Elution hplc_system->gradient detection UV Detection at 210 nm gradient->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (e.g., Analytical HPLC, MS) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Methodology

1. Sample Preparation

Due to the lipophilic nature of this compound, proper sample preparation is crucial to ensure solubility in the mobile phase and prevent precipitation on the column.

Protocol:

  • Weigh an appropriate amount of the crude this compound sample.

  • Dissolve the sample in Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL.[1][2]

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.[3]

2. HPLC System and Conditions

A reversed-phase HPLC method is employed for the purification of the nonpolar this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm

3. HPLC Protocol

  • Equilibrate the C18 column with the initial mobile phase composition (80% Acetonitrile, 20% Water) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Inject 20 µL of the filtered this compound sample solution.

  • Run the gradient program as specified in the table above.

  • Monitor the separation at 210 nm.

  • Collect fractions corresponding to the major peak, which is expected to be this compound.

  • After the elution of the target compound, wash the column with 100% Acetonitrile for 10 minutes to remove any strongly retained impurities.

  • Re-equilibrate the column with the initial mobile phase conditions before the next injection.

4. Post-Purification Analysis

The purity of the collected fractions should be assessed to confirm the successful isolation of this compound.

Protocol:

  • Analyze an aliquot of the collected fraction using an analytical HPLC method with the same conditions but a smaller injection volume (e.g., 5 µL).

  • Confirm the identity of the purified compound using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Pool the pure fractions and remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Determine the final yield and purity of the isolated this compound.

Results and Discussion

Due to its high hydrophobicity, this compound is expected to be strongly retained on the C18 column. The use of a high percentage of organic solvent in the mobile phase is necessary for its elution. A gradient elution from 80% to 100% acetonitrile allows for the separation of this compound from potentially less hydrophobic impurities that would elute earlier, and more hydrophobic impurities that would be retained longer. The detection wavelength of 210 nm is chosen because lipids absorb weakly in the low UV range.

Expected Purity and Recovery

ParameterExpected Value
Purity of collected fraction >98%
Recovery >85%

Note: These are expected values and may vary depending on the complexity of the initial sample matrix.

Logical Relationship for Method Development

method_development cluster_compound Compound Properties cluster_method HPLC Method Parameters This compound This compound nonpolar High Hydrophobicity This compound->nonpolar no_chromophore No Strong Chromophore This compound->no_chromophore rp_hplc Reversed-Phase HPLC nonpolar->rp_hplc high_organic_mp High % Organic Mobile Phase nonpolar->high_organic_mp low_uv Low UV Detection (210 nm) no_chromophore->low_uv c18_column C18 Column rp_hplc->c18_column gradient_elution Gradient Elution high_organic_mp->gradient_elution

Caption: Rationale for HPLC method development for this compound.

Conclusion

The described reversed-phase HPLC method provides an effective strategy for the purification of this compound. The detailed protocol for sample preparation, HPLC operation, and post-purification analysis will be a valuable resource for researchers in the fields of lipid analysis and drug development. The method is robust and can be adapted for the purification of other similar hydrophobic molecules.

References

Didocosanoin as a Component of Artificial Cell Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, also known as glyceryl dibehenate, is a diacylglycerol comprised of a glycerol backbone esterified with two molecules of docosanoic acid, a 22-carbon saturated fatty acid.[1][2] Its unique structure, characterized by two long, saturated acyl chains, imparts specific biophysical properties to lipid bilayers, making it a molecule of interest for the construction of artificial cell membranes. While direct and extensive research on this compound as a primary component of artificial cell membranes is limited, its properties can be inferred from its chemical nature and the behavior of similar long-chain, saturated lipids.

These application notes provide a comprehensive overview of the potential uses of this compound in artificial cell membranes, including its effects on membrane properties and its application in drug delivery systems. Detailed protocols for the preparation and characterization of this compound-containing liposomes are also presented.

Predicted Effects of this compound on Artificial Membrane Properties

The incorporation of this compound into a phospholipid bilayer is expected to significantly modulate the physicochemical properties of the artificial membrane. Due to its long, saturated acyl chains, this compound is predicted to:

  • Decrease Membrane Fluidity: Saturated fatty acid chains can pack tightly together, increasing the order of the lipid bilayer and thereby reducing its fluidity.[3] This is in contrast to unsaturated fatty acids like docosahexaenoic acid (DHA), which increase membrane fluidity.[4][5]

  • Increase Membrane Stability: The tight packing of the saturated acyl chains is expected to enhance the mechanical stability and reduce the leakiness of the artificial membrane.

  • Decrease Permeability: A more ordered and less fluid membrane will present a more formidable barrier to the passive diffusion of molecules across the bilayer.

  • Induce Phase Separation: In mixed lipid systems, the presence of a high concentration of saturated lipids like this compound can lead to the formation of distinct lipid domains, or phase separation, which can be leveraged for specific applications.[6]

Applications in Drug Delivery

The properties of this compound make it a promising component for advanced drug delivery systems. Its ability to form stable, less permeable membranes is particularly advantageous for:

  • Sustained-Release Formulations: this compound is used as a matrix-forming agent in sustained-release tablets, a principle that can be extended to liposomal drug delivery.[7][8] By reducing the permeability of the liposomal membrane, the release of an encapsulated drug can be prolonged.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Glyceryl dibehenate is a common ingredient in the preparation of SLNs and NLCs, which are effective carriers for poorly soluble drugs.[8][9]

  • Targeted Drug Delivery: While not possessing inherent targeting capabilities, the modification of this compound-containing liposomes with targeting ligands could create robust vesicles for delivering therapeutic agents to specific cells or tissues.

Quantitative Data Summary

The following table summarizes the expected quantitative effects of incorporating this compound into a standard phospholipid (e.g., DOPC) artificial membrane. These values are predictive and should be confirmed experimentally.

Membrane PropertyExpected Effect of this compoundPredicted Quantitative ChangeCharacterization Technique
Membrane Fluidity DecreaseIncrease in fluorescence anisotropy (e.g., from 0.1 to 0.3 for DPH probe)Fluorescence Anisotropy
Phase Transition Temperature (Tm) IncreaseShift in Tm to a higher temperature (e.g., by 5-10°C)Differential Scanning Calorimetry (DSC)
Permeability (to a model hydrophilic solute) DecreaseReduction in permeability coefficient (e.g., by 50% or more)Permeability Assay (e.g., using a fluorescent dye)
Vesicle Size (at a given preparation energy) IncreaseLarger mean vesicle diameterDynamic Light Scattering (DLS)
Zeta Potential Minimal ChangeDependent on the headgroup of the primary phospholipidElectrophoretic Light Scattering (ELS)

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a mixture of a primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of DOPC and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 80:20 DOPC:this compound. The total lipid concentration in chloroform should be around 10-20 mg/mL.[10]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. The temperature should be maintained above the phase transition temperature of the lipid with the highest melting point.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer, pre-heated to a temperature above the lipid phase transition temperature.[12]

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension should appear milky.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. The extrusion process should also be carried out at a temperature above the lipid phase transition temperature.

Protocol 2: Characterization of this compound-Containing Liposomes

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using an ELS instrument to assess the surface charge of the vesicles.

2. Membrane Fluidity Assessment:

  • Technique: Steady-State Fluorescence Anisotropy.

  • Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Laurdan.

  • Procedure:

    • Incorporate the fluorescent probe into the liposome suspension by incubation.

    • Measure the fluorescence anisotropy using a fluorescence spectrophotometer with polarizing filters.

    • An increase in anisotropy indicates a decrease in membrane fluidity.

3. Drug Encapsulation Efficiency:

  • Procedure:

    • Prepare liposomes in the presence of the drug to be encapsulated.

    • Separate the liposomes from the unencapsulated drug using techniques like size exclusion chromatography or dialysis.

    • Quantify the amount of drug in the liposome fraction and the total amount of drug used to calculate the encapsulation efficiency.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization a Lipid Dissolution (DOPC + this compound in Chloroform) b Thin Film Formation (Rotary Evaporation) a->b c Hydration (with Aqueous Buffer) b->c d Extrusion (e.g., 100 nm filter) c->d e Size & Zeta Potential (DLS & ELS) d->e Characterize Liposomes f Membrane Fluidity (Fluorescence Anisotropy) d->f Characterize Liposomes g Encapsulation Efficiency (Chromatography/Dialysis) d->g Characterize Liposomes

Caption: Workflow for preparing and characterizing this compound-containing liposomes.

DAG_Signaling_Pathway General Role of Diacylglycerol (DAG) in Cell Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active recruits & activates ER Endoplasmic Reticulum IP3->ER binds to PKC_inactive Inactive PKC PKC_inactive->PKC_active Cell_response Cellular Response PKC_active->Cell_response phosphorylates targets Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC_active co-activates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Receptor Receptor Activation Receptor->PLC activates

Caption: Diacylglycerol's role in the protein kinase C (PKC) signaling pathway.

References

Application Notes & Protocols: Investigating Enzyme Kinetics with Didocosanoin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the kinetics of enzymes utilizing Didocosanoin (1,2-didocosanoyl-sn-glycerol) as a substrate. This compound is a diacylglycerol (DAG) containing two saturated 22-carbon fatty acid chains (behenic acid). Due to its very long saturated acyl chains, this compound is expected to be a solid at physiological temperatures with very low aqueous solubility, presenting unique challenges for in vitro enzyme assays.

This document outlines protocols for studying enzymes that metabolize diacylglycerols, such as Diacylglycerol Kinases (DGKs) and Lipases. It also discusses the potential roles of this compound in cellular signaling pathways. Given the limited availability of specific kinetic data for this compound, this guide provides data for structurally similar long-chain diacylglycerols to serve as a reference for experimental design and data interpretation.

Section 1: Quantitative Data for Enzymes Acting on Long-Chain Diacylglycerol Substrates

Table 1: Kinetic Parameters of Diacylglycerol Kinases (DGKs) with Various Diacylglycerol Substrates

Enzyme IsoformSubstrateKm (mol%)*Vmax (nmol/min/mg)Source OrganismNotes
DGKα1,2-Dioleoyl-sn-glycerol (C18:1)~1-5Not ReportedHumanActivity is dependent on substrate surface concentration.
DGKε1-Stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4)Not ReportedNot ReportedHumanShows specificity for DAGs with an arachidonoyl acyl chain at the sn-2 position.
DGKζ1,2-Dioleoyl-sn-glycerol (C18:1)Not ReportedNot ReportedHumanRegulated by membrane localization.
DGKA1,2-Dioctanoyl-sn-glycerol (DiC8)~2.5~500Dictyostelium discoideumMichaelis-Menten kinetics observed with medium-chain DAGs.
DGKA1,2-Dioleoyl-sn-glycerol (C18:1)VariesVariesDictyostelium discoideumKinetics are dependent on substrate surface concentration and detergent used.

*Km for lipid substrates is often expressed as mole percent (mol%) in the context of mixed micelles or vesicles, representing the fraction of the substrate in the lipid interface that results in half-maximal velocity.

Table 2: Kinetic Parameters of Lipases with Diacylglycerol and Triacylglycerol Substrates

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)SourceNotes
Pancreatic LipaseTrioleoylglycerol (C18:1 TAG)Not ReportedNot ReportedRabbit, HumanHydrolyzes triacylglycerol to 1,2-diacylglycerol and then to 2-monoacylglycerol.[1]
Pancreatic LipaseDioleoylglycerol (C18:1 DAG)Not ReportedNot ReportedRabbit, HumanHydrolyzed faster than trioleoylglycerol.[1]
Penicillium crustosum LipaseTrioctanoin (C8 TAG)Not Reported10,000 U/mgPenicillium crustosumHigh activity on medium-chain triglycerides.
Penicillium crustosum LipaseOlive OilNot Reported5,000 U/mgPenicillium crustosumsn-1,3 regioselective.
Lipase (Immobilized)Glycerol & Oleic AcidKm[G]=1.81 M, Km[OA]=6.81 M1.21 M/hNot ReportedPing-Pong Bi-Bi model for synthesis of glycerol dioleates.[2]

Section 2: Experimental Protocols

The following protocols are generalized for long-chain diacylglycerol substrates and should be optimized for this compound, particularly concerning substrate solubilization and concentration range.

Protocol 2.1: Preparation of this compound Substrate

Due to the high melting point and hydrophobicity of this compound, proper preparation of the substrate is critical for obtaining reliable kinetic data. Two common methods are presented below.

Method A: Mixed Micellar Assay

This method incorporates the lipid substrate into detergent micelles.

Materials:

  • This compound

  • Triton X-100 or other suitable non-ionic detergent

  • Phosphatidylcholine (PC) or Phosphatidylserine (PS) (optional, to create a more physiological lipid environment)

  • Chloroform

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • In a glass test tube, co-solubilize appropriate amounts of this compound, detergent, and any additional phospholipids in chloroform.

  • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Place the tube under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired volume of assay buffer by vigorous vortexing or sonication until the solution is clear. This solution now contains mixed micelles with the substrate.

  • Prepare a series of dilutions to achieve the desired final substrate concentrations for the kinetic assay.

Method B: Vesicle-Based Assay

This method incorporates the substrate into lipid vesicles (liposomes).

Materials:

  • This compound

  • A carrier phospholipid (e.g., Phosphatidylcholine)

  • Chloroform

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • In a round-bottom flask, dissolve this compound and the carrier phospholipid in chloroform at the desired molar ratio.

  • Remove the chloroform by rotary evaporation to form a thin lipid film.

  • Further dry the film under vacuum for at least 1 hour.

  • Hydrate the lipid film with assay buffer by vortexing.

  • To create unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

Protocol 2.2: Diacylglycerol Kinase (DGK) Activity Assay

This protocol measures the rate of ATP-dependent phosphorylation of this compound to form phosphatidic acid.

Materials:

  • Purified DGK enzyme

  • Prepared this compound substrate (from Protocol 2.1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • ATP solution (containing [γ-³²P]ATP or [γ-³³P]ATP for radiometric detection)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl)

  • Thin Layer Chromatography (TLC) supplies

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer and the prepared this compound substrate at various concentrations.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the DGK enzyme.

  • At specific time points, remove aliquots of the reaction and add them to the termination solution to stop the reaction.

  • Extract the lipids from the terminated reaction.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate (this compound) from the product (phosphatidic acid).

  • Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a liquid scintillation counter.

  • Calculate the initial reaction velocities at each substrate concentration and determine Km and Vmax using Michaelis-Menten kinetics.

Protocol 2.3: Lipase Activity Assay

This protocol measures the hydrolysis of this compound into monoacylglycerol and a free fatty acid.

Materials:

  • Purified lipase enzyme

  • Prepared this compound substrate (from Protocol 2.1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing CaCl2)

  • pH-stat autotitrator or a commercial free fatty acid assay kit

  • Reaction termination solution (if using an endpoint assay)

Procedure (using a pH-stat):

  • Place the prepared this compound substrate in a thermostated reaction vessel.

  • Adjust the pH to the desired value for the assay.

  • Initiate the reaction by adding the lipase enzyme.

  • The pH-stat will automatically titrate the liberated free fatty acids with a standard solution of NaOH to maintain a constant pH.

  • The rate of NaOH addition is directly proportional to the rate of the lipase-catalyzed hydrolysis.

  • Record the rate of NaOH addition at various substrate concentrations to determine the initial reaction velocities.

  • Calculate Km and Vmax from the initial velocity data.

Section 3: Signaling Pathways and Experimental Workflows

This compound, as a diacylglycerol, can potentially participate in various cellular signaling pathways. The primary effector of DAG signaling is Protein Kinase C (PKC). The conversion of DAG to phosphatidic acid (PA) by DGKs also plays a crucial role in modulating these signals.[3]

Diacylglycerol Signaling Pathway

The following diagram illustrates the central role of diacylglycerol in signaling cascades.

Diacylglycerol_Signaling PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces DAG Diacylglycerol (e.g., this compound) PLC->DAG Produces PIP2 PIP2 PIP2->PLC Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Downstream Downstream Effectors PKC->Downstream Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Produces PA_Targets PA-binding Proteins PA->PA_Targets Activates Kinetic_Workflow SubstratePrep Substrate Preparation (this compound Micelles/Vesicles) EnzymeAssay Enzyme Assay (Varying [Substrate]) SubstratePrep->EnzymeAssay DataAcquisition Data Acquisition (Measure Product Formation/Substrate Depletion) EnzymeAssay->DataAcquisition InitialVelocity Calculate Initial Velocities (v₀) DataAcquisition->InitialVelocity Plotting Plot v₀ vs. [S] (Michaelis-Menten Plot) InitialVelocity->Plotting LineweaverBurk Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) InitialVelocity->LineweaverBurk ParameterDet Determine Km and Vmax Plotting->ParameterDet LineweaverBurk->ParameterDet Substrate_Presentation This compound This compound Powder (Insoluble in Aqueous Buffer) Solubilization Solubilization Method This compound->Solubilization Micelles Mixed Micelles (with Detergent) Solubilization->Micelles Detergent-based Vesicles Lipid Vesicles (with Carrier Lipid) Solubilization->Vesicles Phospholipid-based Enzyme Enzyme Micelles->Enzyme Substrate Presentation Vesicles->Enzyme Substrate Presentation

References

Didocosanoin as a Potential Drug Delivery Vehicle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the bioavailability, stability, and targeted delivery of active pharmaceutical ingredients (APIs). Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a promising platform due to their biocompatibility, biodegradability, and ability to encapsulate a wide range of drugs.[1] This document explores the potential of didocosanoin, a diacylglycerol, as a key component in the formulation of these advanced drug delivery vehicles.

This compound is a solid at room temperature, composed of a glycerol backbone with two docosanoic acid (behenic acid) chains.[2][3] Docosanoic acid is a long-chain saturated fatty acid (C22:0) with a melting point of approximately 80°C.[4] These properties make this compound a prime candidate for use as a solid lipid matrix in the formulation of SLNs and NLCs, potentially offering high drug encapsulation efficiency and controlled release profiles.

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of this compound-based nanoparticles. Detailed protocols for key experiments are included to guide researchers in exploring this novel excipient for drug delivery.

Data Presentation: Physicochemical Properties and Formulation Parameters

The successful development of lipid nanoparticles relies on the careful selection and characterization of their components. The following tables summarize key data for this compound and typical parameters for lipid nanoparticle formulations.

Table 1: Physicochemical Properties of this compound and its Constituent Fatty Acid

PropertyThis compoundDocosanoic AcidReference
Chemical Formula C47H92O5C22H44O2[2]
Molecular Weight 737.2 g/mol 340.58 g/mol [2][5]
Physical State SolidWaxy Solid[2][4]
Melting Point Not specified~80 °C[4]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/mlInsoluble in water[2]

Table 2: Typical Formulation Parameters and Characteristics of Lipid Nanoparticles

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Reference
Solid Lipid(s) e.g., this compound, Glyceryl behenatee.g., this compound, Stearic acid[6][7]
Liquid Lipid (Oil) N/Ae.g., Oleic acid, Medium-chain triglycerides[6][7][8]
Surfactant(s) e.g., Poloxamer 188, Tween 80e.g., Polysorbate 80, Egg lecithin[8][9]
Typical Particle Size 50 - 1000 nm50 - 1000 nm[10]
Zeta Potential -10 to -40 mV or +10 to +40 mV-10 to -40 mV or +10 to +40 mV[9]
Entrapment Efficiency 50 - 95%70 - 99%[8]
Drug Loading 1 - 20%5 - 30%[10]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-based lipid nanoparticles are provided below.

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)

Objective: To prepare this compound SLNs loaded with a model lipophilic drug.

Materials:

  • This compound

  • Model lipophilic drug (e.g., Curcumin)

  • Poloxamer 188 (surfactant)

  • Deionized water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Weigh the required amounts of this compound and the model drug. Heat them in a beaker at a temperature 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.[9]

  • Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under high-shear mixing for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[11]

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unloaded drug.

Protocol 2: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation Method

Objective: To prepare this compound NLCs with enhanced drug loading capacity.

Materials:

  • This compound (solid lipid)

  • Oleic acid (liquid lipid)

  • Model drug

  • Tween 80 (surfactant)

  • Organic solvent (e.g., Dichloromethane)

  • Deionized water

Equipment:

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound, oleic acid, and the model drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant (Tween 80) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed stirring, followed by ultrasonication to form a fine oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure using a rotary evaporator. This leads to the precipitation of the lipid as nanoparticles.[12]

  • Purification: Purify the NLC dispersion using appropriate methods like dialysis.

Protocol 3: Characterization of this compound-Based Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle dispersion with deionized water and measure the particle size and PDI using a Zetasizer.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the nanoparticle dispersion with deionized water and measure the zeta potential to assess the surface charge and stability of the nanoparticles.

3. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation or ultrafiltration.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100[10]

4. In Vitro Drug Release Study:

  • Technique: Dialysis bag method.[10]

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based drug delivery systems.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep Formulation of This compound Nanoparticles hph High-Pressure Homogenization (SLN) prep->hph see Solvent Emulsification- Evaporation (NLC) prep->see dls Particle Size & PDI (DLS) hph->dls see->dls zp Zeta Potential dls->zp ee_dl Entrapment Efficiency & Drug Loading zp->ee_dl release Drug Release Study (Dialysis) ee_dl->release uptake Cellular Uptake Studies release->uptake

Caption: Experimental workflow for the preparation and evaluation of this compound nanoparticles.

lipid_nanoparticles cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) sln_core Solid Lipid Matrix (this compound) drug_sln Drug surfactant_sln Surfactant nlc_core Solid & Liquid Lipid Matrix solid_lipid This compound liquid_lipid Oil drug_nlc Drug surfactant_nlc Surfactant cellular_uptake lnp This compound Nanoparticle cell_membrane Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape lysosome Lysosome (Degradation) endosome->lysosome drug_release Intracellular Drug Release escape->drug_release target Therapeutic Target drug_release->target

References

Application Note and Protocol: Lipidomics Sample Preparation for Didocosanoin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, a diacylglycerol (DAG) containing two C22:0 fatty acyl chains (docosanoic acid), belongs to the class of very-long-chain diacylglycerols (VLC-DAGs). Diacylglycerols are critical signaling molecules and key intermediates in lipid metabolism.[1] The specific biological functions of VLC-DAGs like this compound are an emerging area of research, with potential roles in modulating membrane structure and participating in unique signaling cascades. Accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles.

This document provides a detailed protocol for the sample preparation and analysis of this compound from plasma samples using a liquid-liquid extraction (LLE) method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Handling and Storage

Proper sample handling is crucial to prevent the degradation of lipids.

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Immediately store plasma samples at -80°C until analysis to minimize enzymatic degradation and oxidation of lipids.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): Deuterated diacylglycerol (e.g., 1,2-dipalmitoyl-d62-glycerol or custom-synthesized deuterated this compound). Note: The selection of a suitable internal standard is critical for accurate quantification. A stable isotope-labeled version of the analyte is ideal.[2][3]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Nitrogen gas, high purity

Sample Preparation: Liquid-Liquid Extraction (Modified Folch Method)

This protocol is designed for the extraction of this compound from 100 µL of human plasma.

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To a 2 mL glass vial, add 100 µL of plasma. Add a known amount of the internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of chloroform. Vortex thoroughly for 1 minute.

    • Incubate the mixture at room temperature for 10 minutes.

  • Phase Separation:

    • Add 200 µL of water to induce phase separation. Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for optimal separation of lipid isomers.

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

Data Presentation

Table 1: Method Validation Parameters and Acceptance Criteria

The analytical method should be validated for its performance. The following table summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial
Table 2: Expected Quantitative Performance for Diacylglycerol Analysis

The following table provides an example of expected quantitative performance for a validated diacylglycerol LC-MS/MS assay, based on literature for similar lipid classes.[4][5]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)
This compound 1 - 101 - 1000< 15< 15± 1585 - 110
Internal Standard --< 15< 15-85 - 110

Note: These values are illustrative and must be determined experimentally during method validation for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Plasma Sample Collection SpikeIS Spike with Internal Standard SampleCollection->SpikeIS LLE Liquid-Liquid Extraction (Methanol/Chloroform/Water) SpikeIS->LLE DryDown Evaporation under Nitrogen LLE->DryDown Reconstitution Reconstitution in Injection Solvent DryDown->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound analysis.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (including this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Metabolism Lipid Metabolism (Synthesis of TAGs, PAs) DAG->Metabolism Metabolic Fate Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream

Caption: General diacylglycerol signaling pathway.

References

Troubleshooting & Optimization

How to improve Didocosanoin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Didocosanoin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, also known as dibehenin, is a diacylglycerol containing two docosanoic acid (behenic acid) chains.[1][2] Its long saturated fatty acid chains make it highly lipophilic, resulting in very low solubility in aqueous solutions. This poor solubility can be a significant hurdle in experimental settings, impacting compound delivery, bioavailability, and the accuracy of in vitro and in vivo studies.

Q2: What are the known solubility limits of this compound?

This compound is a solid at room temperature with the following reported solubilities:

SolventSolubility
PBS (pH 7.2)0.7 mg/mL
Ethanol0.25 mg/mL
DMF20 mg/mL
DMSO30 mg/mL
Table 1: Solubility of this compound in Various Solvents. [1][2]

As indicated, its solubility in a standard aqueous buffer like PBS is extremely limited.

Q3: What are the primary strategies for improving the solubility of lipophilic compounds like this compound in aqueous buffers?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:[3][4][5]

  • Co-solvents: Utilizing water-miscible organic solvents.

  • Surfactants: Employing surfactants to form micelles that encapsulate the lipophilic compound.[3]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes.[3]

  • Lipid-Based Formulations: Developing lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[3][5]

Troubleshooting Guides

This section provides practical guidance for common issues encountered when attempting to dissolve this compound in aqueous buffers.

Issue 1: this compound precipitates out of solution upon addition to my aqueous buffer.

This is a common observation due to the low aqueous solubility of this compound.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.

  • Gradual Addition to Buffer: While vortexing or stirring, slowly add the this compound stock solution dropwise into the aqueous buffer. This can help to prevent immediate precipitation.

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous buffer should be kept as low as possible to avoid affecting your experimental system. It is crucial to run a vehicle control with the same final co-solvent concentration.

  • Consider Warming the Solution: Gently warming the buffer might aid in dissolution, but be cautious of potential degradation of this compound or other components in your system.

Issue 2: The solubility of this compound is still insufficient for my experimental needs even with a co-solvent.

If a simple co-solvent system is not adequate, more advanced formulation techniques may be necessary.

Solubilization Strategy Decision Workflow

solubilization_workflow Decision Workflow for Enhancing this compound Solubility start Start: Need to dissolve This compound in aqueous buffer check_solubility Is the required concentration achievable with a simple co-solvent (e.g., <1% DMSO)? start->check_solubility use_cosolvent Use co-solvent method. Prepare stock in DMSO/Ethanol. Add dropwise to buffer. check_solubility->use_cosolvent Yes consider_surfactant Try using a surfactant (e.g., Tween 80, Solutol HS-15) check_solubility->consider_surfactant No end_success Success: Proceed with experiment use_cosolvent->end_success consider_cyclodextrin Explore cyclodextrin inclusion complexes consider_surfactant->consider_cyclodextrin Alternative consider_lipid_formulation Develop a lipid-based formulation (e.g., SEDDS) consider_cyclodextrin->consider_lipid_formulation Alternative

Caption: Decision workflow for selecting a suitable solubilization strategy for this compound.

Experimental Protocols

The following are general protocols that can be adapted to improve the solubility of this compound. Researchers should optimize these protocols for their specific experimental requirements.

Protocol 1: Solubilization using a Co-solvent and Surfactant

This protocol is a common starting point for enhancing the solubility of lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80 (or another suitable surfactant)

  • Aqueous buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare a primary stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 50 mg/mL).

  • Prepare a secondary stock solution: In a separate tube, mix the surfactant (e.g., Tween® 80) with the aqueous buffer. A common starting concentration for the surfactant is 1-10%.

  • Combine stock solutions: Slowly add the primary this compound stock solution to the surfactant-containing buffer while vortexing.

  • Final Dilution: This secondary stock can then be further diluted in the aqueous buffer to achieve the desired final concentration of this compound.

  • Control Preparation: Prepare a vehicle control containing the same final concentrations of DMSO and Tween® 80 in the aqueous buffer.

General Experimental Workflow

experimental_workflow General Experimental Workflow for Solubilization start Start: Weigh this compound dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve_organic prepare_buffer Prepare aqueous buffer with solubilizing agent (e.g., surfactant) start->prepare_buffer combine Slowly add organic stock to aqueous buffer with mixing dissolve_organic->combine prepare_buffer->combine check_clarity Visually inspect for precipitation or cloudiness combine->check_clarity ready_to_use Solution is ready for use. Prepare vehicle control. check_clarity->ready_to_use Clear optimize Optimize protocol: - Adjust solvent/surfactant conc. - Try alternative agents check_clarity->optimize Not Clear optimize->dissolve_organic

Caption: A general workflow for preparing a solubilized this compound solution for experiments.

Protocol 2: Preparation of a Lipid-Based Formulation (Conceptual)

For applications requiring higher concentrations of this compound, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) may be necessary. This is a more advanced technique.

Components of a Simple SEDDS:

  • Oil Phase: A carrier oil in which this compound is soluble.

  • Surfactant: To facilitate emulsification.

  • Co-surfactant/Co-solvent: To improve the spontaneity of emulsification.

Conceptual Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable components.

  • Formulation Development: Mix the selected oil, surfactant, and co-surfactant in different ratios. Add this compound to this mixture and dissolve, likely with gentle heating and stirring.

  • Self-Emulsification Test: Add a small amount of the this compound-loaded formulation to the aqueous buffer. A stable nano- or microemulsion should form spontaneously with gentle agitation.

This technical support guide provides foundational knowledge and practical starting points for addressing the solubility challenges of this compound. Due to the unique nature of each experimental system, optimization of these methods is expected.

References

Technical Support Center: Optimizing Storage Conditions for Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Didocosanoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize storage conditions and prevent the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as dibehenin, is a diacylglycerol containing two docosanoic acid (behenic acid) molecules attached to a glycerol backbone.[1][2] Docosanoic acid is a saturated 22-carbon fatty acid.[1] This structure makes this compound a long-chain triglyceride.

Q2: What is the recommended general storage temperature for this compound?

For long-term stability of four years or more, it is recommended to store this compound at -20°C.[1]

Q3: What are the primary factors that can cause this compound degradation?

Based on the chemical nature of fatty acid esters, the primary factors that can lead to the degradation of this compound are:

  • Hydrolysis: The cleavage of the ester bonds by water, leading to the formation of free fatty acids (docosanoic acid) and glycerol.[3] This process can be accelerated by acidic or basic conditions.

  • Oxidation: Although docosanoic acid is a saturated fatty acid and thus more stable to oxidation than unsaturated fatty acids, oxidation can still occur over time, especially when exposed to heat, light, and oxygen.[3][4] This can lead to the formation of various byproducts, including aldehydes, ketones, and smaller carboxylic acids.

Q4: How can I minimize the risk of this compound degradation?

To minimize degradation, it is crucial to control the storage environment. Key recommendations include:

  • Temperature: Store at or below the recommended -20°C for long-term storage. For short-term use, keeping the compound in a cool, dark place is advisable.[5][6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, thereby reducing the risk of oxidation.[3]

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photo-oxidation.[3]

  • Moisture: Keep in a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color, odor) Oxidative degradation.[7]1. Discard the sample as it may be compromised. 2. Review storage procedures: ensure the container is tightly sealed and stored under an inert atmosphere if possible. 3. Protect from light by using amber vials.
Inconsistent experimental results Sample degradation (hydrolysis or oxidation).1. Use a fresh, properly stored sample of this compound. 2. Analyze the problematic sample for degradation products using appropriate analytical methods (see Experimental Protocols section). 3. Ensure solvents used for reconstitution are anhydrous to prevent hydrolysis.
Poor solubility in non-polar solvents Potential degradation and formation of more polar byproducts.1. Confirm the purity of the solvent. 2. Analyze the this compound sample for impurities or degradation products. 3. Refer to solubility data to ensure the correct solvent is being used.
Precipitate formation in solution Contamination or degradation leading to insoluble byproducts.1. Ensure the solvent is pure and appropriate for this compound. 2. Filter the solution to remove the precipitate and re-analyze the supernatant for this compound concentration. 3. If degradation is suspected, obtain a fresh sample and review storage and handling procedures.

Quantitative Data Summary

The following tables summarize key data related to this compound and the analytical methods for similar compounds.

Table 1: this compound Properties and Recommended Storage

ParameterValueReference
Synonyms Dibehenin[1][2]
Molecular Formula C47H92O5[1][2]
Formula Weight 737.2 g/mol [1][2]
Physical Form Solid[1]
Purity ≥95%[1][2]
Recommended Storage -20°C[1]
Long-term Stability ≥ 4 years (at -20°C)[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMF 20 mg/ml[1][2]
DMSO 30 mg/ml[1][2]
Ethanol 0.25 mg/ml[1][2]
PBS (pH 7.2) 0.7 mg/ml[1][2]

Experimental Protocols

Protocol 1: Analysis of this compound and its Potential Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from protocols for analyzing similar long-chain fatty acid derivatives and can be used to assess the purity and degradation of this compound.[8][9][10]

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., chloroform or hexane).

    • For the analysis of free fatty acids (a hydrolysis product), derivatization to form methyl esters (FAMEs) may be necessary. This can be achieved by reacting the sample with a methylating agent like BF3-methanol.

  • Internal Standard:

    • Add a known concentration of an internal standard, such as isopropyl palmitate, to the sample for accurate quantification.[8][9]

  • GC-MS Conditions (Example):

    • GC Column: High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane stationary phase).[9][10]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • MS Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions for this compound and its expected degradation products.

Visualizations

Didocosanoin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Presence of Water) This compound->Hydrolysis Oxidation Oxidation (Heat, Light, O2) This compound->Oxidation DocosanoicAcid Docosanoic Acid Hydrolysis->DocosanoicAcid Glycerol Glycerol Hydrolysis->Glycerol OxidativeByproducts Oxidative Byproducts (Aldehydes, Ketones, etc.) Oxidation->OxidativeByproducts Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckSample Check this compound Sample: - Age - Storage Conditions Start->CheckSample IsOld Is sample old or improperly stored? CheckSample->IsOld UseNew Use a fresh, properly stored sample IsOld->UseNew Yes CheckOther Investigate other experimental variables IsOld->CheckOther No AnalyzeOld Analyze old sample for degradation (e.g., GC-MS) UseNew->AnalyzeOld Optional End Problem Resolved UseNew->End DegradationConfirmed Degradation Confirmed? AnalyzeOld->DegradationConfirmed ReviewProtocols Review and optimize storage and handling protocols DegradationConfirmed->ReviewProtocols Yes DegradationConfirmed->CheckOther No ReviewProtocols->End CheckOther->End

References

Technical Support Center: Mass Spectrometry Analysis of Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Didocosanoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly addressing the issue of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or no signal for this compound in my mass spectrum?

Low signal intensity for a high molecular weight, non-polar lipid like this compound can stem from several factors.[1][2][3] These can be broadly categorized into three areas: sample preparation, chromatographic conditions, and mass spectrometry settings.[2] Inefficient ionization is a common culprit for nonpolar compounds.[4][5]

Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

The choice of ionization technique significantly impacts signal intensity.[1] ESI is effective for a wide range of compounds but can be challenging for nonpolar molecules which do not readily form ions in solution.[5][6] APCI is often a better choice for less polar to non-polar compounds as it relies on gas-phase ionization.[6][7][8] For a nonpolar lipid like this compound, it is recommended to test both ESI and APCI to determine the optimal method for your specific sample and instrumentation.[2]

Q3: I see multiple peaks that could correspond to my compound. What are these and how can I be sure which one is this compound?

You are likely observing adducts, where the this compound molecule associates with ions from the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[9][10] This splits the signal across multiple m/z values, reducing the intensity of the primary ion peak.[10] To confirm, check the mass differences between the peaks to see if they correspond to common adducts.

Q4: Could my sample preparation method be the cause of low signal intensity?

Absolutely. Inadequate extraction, sample degradation, inappropriate solvent composition, or the presence of interfering matrix components can all suppress the this compound signal.[2][11][12] High concentrations of salts or detergents are particularly detrimental to ESI.[13]

Troubleshooting Guides

Problem: Weak or No this compound Signal in the Mass Spectrum

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

1. Initial Checks:

  • Standard Viability: Ensure your this compound standard has not degraded. Prepare a fresh solution and inject it directly into the mass spectrometer (bypassing the LC column) to confirm the instrument can detect the analyte.[2]

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1]

2. Ionization Source Optimization:

  • Ionization Mode: Test both positive and negative ionization modes. While lipids often ionize well in positive mode as adducts, the optimal mode can be compound-dependent.

  • Source Parameters: Fine-tune ion source settings such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize ionization efficiency.[2]

3. Sample Preparation and Chromatography:

  • Sample Cleanup: If your sample is in a complex matrix (e.g., plasma, tissue extract), consider a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering substances.[11][12][14]

  • Solvent Compatibility: Ensure the final sample solvent is compatible with the mobile phase to prevent precipitation in the autosampler or on the column.[15]

  • Mobile Phase Modifiers: The addition of a small amount of an ammonium salt (e.g., ammonium formate or acetate) to the mobile phase can promote the formation of a single, more intense adduct ([M+NH₄]⁺), consolidating the signal.

4. Adduct Formation:

  • Controlled Adduction: To manage adduct formation, consider adding a low concentration of a specific salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single, predictable adduct ([M+Na]⁺).[10]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low/No this compound Signal check_standard Check Standard Viability (Fresh Standard, Direct Infusion) start->check_standard check_instrument Verify Instrument Performance (Tune & Calibrate) check_standard->check_instrument signal_present Signal Present? check_instrument->signal_present optimize_source Optimize Ion Source (ESI vs. APCI, Voltages, Gas Flows) signal_present->optimize_source No issue_resolved Issue Resolved signal_present->issue_resolved Yes signal_improved Signal Improved? optimize_source->signal_improved review_sample_prep Review Sample Preparation (Extraction, Cleanup, Solvent) signal_improved->review_sample_prep No signal_improved->issue_resolved Yes signal_improved2 Signal Improved? review_sample_prep->signal_improved2 manage_adducts Manage Adduct Formation (Mobile Phase Modifiers) signal_improved2->manage_adducts No signal_improved2->issue_resolved Yes signal_improved3 Signal Improved? manage_adducts->signal_improved3 consult_expert Consult Senior Scientist or Instrument Specialist signal_improved3->consult_expert No signal_improved3->issue_resolved Yes IonizationPathway cluster_esi ESI Process cluster_apci APCI Process This compound This compound (M) ESI Electrospray Ionization (ESI) This compound->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) This compound->APCI MH [M+H]⁺ (Protonation) ESI->MH H⁺ MNa [M+Na]⁺ (Sodium Adduct) ESI->MNa Na⁺ MK [M+K]⁺ (Potassium Adduct) ESI->MK K⁺ MNH4 [M+NH₄]⁺ (Ammonium Adduct) ESI->MNH4 NH₄⁺ MH_apci [M+H]⁺ (Proton Transfer) APCI->MH_apci Solvent Ions

References

Best practices for Didocosanoin extraction from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for extracting Didocosanoin from plasma samples. This compound, a diacylglycerol composed of a glycerol backbone and two docosanoic acid (C22:0) chains, is a large, nonpolar lipid, which presents specific challenges for efficient extraction. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from plasma challenging?

A1: The primary challenges in extracting this compound from plasma stem from its very long saturated fatty acid chains, which make it highly nonpolar (hydrophobic). This can lead to low solubility in more polar extraction solvents and a tendency to remain associated with plasma proteins and other lipids within lipoprotein particles. Inefficient extraction can result in low recovery and underestimation of its concentration.

Q2: Which extraction method is most suitable for a nonpolar lipid like this compound?

A2: For highly nonpolar lipids like this compound, biphasic liquid-liquid extraction (LLE) methods are generally preferred as they effectively partition nonpolar lipids into an organic phase, separating them from polar molecules and proteins. The Folch and Matyash methods, and their variations, are well-established for this purpose. Single-phase extraction methods, while simpler, may show lower recovery for very nonpolar lipids.

Q3: Is protein precipitation alone sufficient for this compound extraction?

A3: While protein precipitation is a necessary first step to remove the bulk of plasma proteins, it is often insufficient for the complete extraction of highly nonpolar lipids like this compound. These lipids can be entrapped in the protein pellet, leading to significant losses. Therefore, protein precipitation is typically followed by a robust liquid-liquid extraction.

Q4: How can I minimize the degradation of this compound during sample handling and storage?

A4: To prevent degradation, plasma samples should be processed promptly after collection and stored at -80°C. It is advisable to minimize freeze-thaw cycles by aliquoting samples into single-use tubes before freezing. Each freeze-thaw cycle can negatively impact the integrity of the sample and the concentration of the analyte.

Q5: What is the importance of using an internal standard for this compound quantification?

A5: An internal standard (IS), ideally a stable isotope-labeled version of this compound, is crucial for accurate quantification. The IS is added at the beginning of the extraction process and experiences the same experimental variations and potential losses as the analyte. By comparing the signal of the analyte to the known concentration of the IS, accurate quantification can be achieved, correcting for extraction inefficiency and matrix effects.

Experimental Protocols

Below are detailed methodologies for three common lipid extraction techniques suitable for this compound from plasma.

Protocol 1: Modified Folch Method (Chloroform/Methanol)

This classic biphasic method is a gold standard for lipid extraction.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol/hexane/water for LC-MS).

Protocol 2: Matyash Method (MTBE/Methanol)

This method is a safer alternative to the Folch method, replacing chloroform with methyl-tert-butyl ether (MTBE).

Materials:

  • Plasma sample

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (high purity)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 1.5 mL of methanol.

  • Vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 1 hour on a shaker.

  • Add 1.25 mL of high-purity water to induce phase separation.

  • Vortex for 30 seconds and then let it stand for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes to separate the layers.

  • Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for analysis.

Protocol 3: Single-Phase Butanol/Methanol (BUME) Method

This is a simpler and faster single-phase extraction method.

Materials:

  • Plasma sample

  • 1-Butanol

  • Methanol

  • Glass centrifuge tubes

Procedure:

  • Prepare a 1:1 (v/v) mixture of 1-butanol and methanol.

  • To 10 µL of plasma in a microcentrifuge tube, add 100 µL of the 1:1 butanol:methanol mixture.[1]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant containing the extracted lipids to a clean vial for direct analysis or further processing.

Data Presentation: Comparison of Extraction Method Recovery

The following table summarizes the reported recovery rates for diacylglycerols (a class that includes this compound) and other nonpolar lipids from plasma using different extraction methods.

Extraction MethodLipid ClassReported Recovery Rate (%)Reference
Alshehry (Butanol/Methanol)Diacylglycerols (DG)< 80%[3]
Butanol/MethanolNonpolar Lipids (CE, DG, TG)82% - 88%[1]
Folch (Chloroform/Methanol)Diacylglycerols (DG)~86% (Average)[3]
Matyash (MTBE/Methanol)Diacylglycerols (DG)~73% (Average)[3]

Note: Recovery rates can vary depending on the specific experimental conditions and the fatty acid composition of the diacylglycerols.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Protein Precipitation: this compound may be trapped within the protein pellet. 2. Insufficient Solvent Volume: The volume of the organic solvent may not be enough to fully solubilize the nonpolar this compound. 3. Poor Phase Separation: In biphasic methods, incomplete separation can lead to loss of the lipid-containing organic phase. 4. Adsorption to Surfaces: Highly hydrophobic molecules can adsorb to plasticware.1. Ensure thorough vortexing after adding the precipitation solvent. Consider sonication to aid in protein disruption. 2. Increase the solvent-to-plasma ratio. For highly lipemic samples, a higher solvent volume may be necessary. 3. Ensure adequate centrifugation time and speed. Allow sufficient time for the phases to settle before collection. 4. Use glass tubes and vials whenever possible. If plastics are unavoidable, use those made of solvent-resistant materials like polypropylene.
High Variability Between Replicates 1. Inconsistent Pipetting: Viscous organic solvents can be difficult to pipette accurately. 2. Inconsistent Vortexing/Mixing: Variations in mixing intensity and duration can affect extraction efficiency. 3. Sample Heterogeneity: If plasma samples are not properly mixed after thawing, lipid distribution may not be uniform.1. Use positive displacement pipettes for accurate handling of volatile and viscous organic solvents. 2. Standardize vortexing time and speed for all samples. 3. Ensure plasma samples are completely thawed and gently mixed before aliquoting for extraction.
Presence of Interfering Peaks in Analysis (e.g., LC-MS) 1. Co-extraction of Other Lipids: Phospholipids and other abundant lipids can co-extract and cause ion suppression in mass spectrometry. 2. Contamination from Plasticware: Plasticizers can leach from tubes and caps, appearing as interfering peaks. 3. Solvent Impurities: Low-purity solvents can introduce contaminants.1. Consider a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove more polar interfering lipids. 2. Use high-quality glass and solvent-resistant plasticware. Include a "blank" extraction (no plasma) to identify potential contaminants. 3. Use high-purity, HPLC or MS-grade solvents for all extraction and reconstitution steps.

Mandatory Visualizations

Didocosanoin_Extraction_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Plasma Plasma Sample Thaw Thaw & Mix Plasma->Thaw Aliquot Aliquot Thaw->Aliquot Add_Solvent Add Extraction Solvent (e.g., Chloroform:Methanol) Aliquot->Add_Solvent Vortex Vortex & Incubate Add_Solvent->Vortex Phase_Sep Induce Phase Separation Vortex->Phase_Sep Centrifuge Centrifuge Phase_Sep->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction from plasma.

Glycerolipid_Metabolism Simplified Glycerolipid Synthesis Pathway Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA + Acyl-CoA PA Phosphatidic Acid LPA->PA + Acyl-CoA DAG Diacylglycerol (e.g., this compound) PA->DAG - Phosphate TAG Triacylglycerol DAG->TAG + Acyl-CoA Docosanoic_CoA Docosanoyl-CoA Docosanoic_CoA->LPA Docosanoic_CoA->PA Docosanoic_CoA->TAG

Caption: Synthesis of this compound within the glycerolipid pathway.

References

Reducing ion suppression effects for Didocosanoin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects during the mass spectrometry analysis of Didocosanoin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This occurs within the mass spectrometer's ion source when matrix components compete with the analyte for ionization, leading to a decreased signal.[1][2][3]

This compound, a large diacylglycerol (C47H92O5)[4], is particularly susceptible due to its hydrophobic nature. When analyzing complex biological samples like plasma or tissue homogenates, this compound often co-elutes with high concentrations of other lipids, such as phospholipids, which are known to be a major cause of ion suppression in electrospray ionization (ESI).[5][6] This effect can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility, ultimately compromising the validity of experimental results.[2][7]

Q2: How can I determine if my this compound signal is being suppressed by matrix effects?

Low signal intensity, poor reproducibility in quality control (QC) samples, and inconsistent results between neat standards and matrix-spiked samples are all strong indicators of ion suppression.[8][9] To definitively identify and locate ion suppression within your chromatographic run, the most common method is a post-column infusion experiment .[10][11]

This experiment involves infusing a standard solution of this compound at a constant rate directly into the mass spectrometer while injecting a blank matrix extract through the LC system. A stable signal is expected, but any dips or decreases in the signal directly correspond to retention times where matrix components are eluting and suppressing the analyte's ionization.[10][12] This allows you to see if the retention time of this compound coincides with a zone of suppression.

Q3: What is the most effective way to compensate for ion suppression during quantification?

The most widely used and effective technique to compensate for ion suppression is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][13] A SIL-IS is chemically almost identical to the analyte, differing only in isotopic composition (e.g., containing ²H or ¹³C).

Because it behaves nearly identically to this compound, it will co-elute and experience the same degree of ion suppression.[14][15] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1][9] For this correction to be valid, it is critical that the analyte and the internal standard peaks completely overlap chromatographically.[15]

Troubleshooting Guide

Problem: The this compound signal is weak, inconsistent, or undetectable in matrix samples but strong in pure solvent.

This is a classic symptom of significant ion suppression.[8][16] Follow this troubleshooting workflow to diagnose and mitigate the issue.

G start Weak/Inconsistent Signal in Matrix step1 Step 1: Dilute the Sample (e.g., 1:10, 1:100) start->step1 q1 Is Signal Improved and Detectable? step1->q1 step2 Step 2: Optimize Chromatography (Change Gradient, Mobile Phase, or Column) q1->step2 No end_ok Problem Resolved: Proceed with Analysis q1->end_ok Yes q2 Is Analyte Separated from Suppression Zone? step2->q2 step3 Step 3: Improve Sample Preparation (Use LLE or SPE) q2->step3 No q2->end_ok Yes q3 Is Signal Sufficiently Recovered? step3->q3 end_nok Issue Persists: Consider Alternative Ionization (e.g., APCI if applicable) step3->end_nok step4 Step 4: Implement a Co-eluting Stable Isotope-Labeled (SIL) Internal Standard q3->step4 No q3->end_ok Yes step4->end_ok

Caption: A troubleshooting workflow for addressing ion suppression.
Detailed Troubleshooting Steps:

  • Dilute the Sample: A simple first step is to dilute the sample extract.[2][8] This reduces the concentration of all components, including the interfering matrix compounds. If suppression is concentration-dependent, this may improve the signal-to-noise ratio for this compound, provided it remains above the instrument's limit of detection.[2]

  • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the interfering components identified in the post-column infusion experiment.[1][7] Strategies include adjusting the mobile phase gradient, changing the organic solvent (e.g., from acetonitrile to methanol), or switching to a column with a different stationary phase chemistry.[7]

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove matrix interferences before analysis.[16] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly better at cleaning up complex samples than simple Protein Precipitation (PPT).[1][17]

  • Use an Internal Standard: If matrix effects cannot be eliminated, they must be compensated for. Use a SIL internal standard that co-elutes with this compound to correct for signal variability.[1][13]

Experimental Protocols & Data

Protocol 1: Assessing Matrix Effects with Post-Column Infusion

This protocol allows for the qualitative identification of retention time windows where ion suppression occurs.

  • Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 isopropanol:acetonitrile) at a concentration that gives a stable, mid-range signal. Prepare a blank matrix sample by performing your entire extraction procedure on a sample matrix that contains no analyte.

  • System Setup: Infuse the this compound standard solution into the MS source post-column via a T-fitting at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Analysis: Begin infusing the standard and acquire data in MRM or SIM mode for this compound. Once a stable signal baseline is achieved, inject the prepared blank matrix extract onto the LC column and run your standard chromatographic gradient.

  • Interpretation: Monitor the baseline of the this compound signal. Any significant drop in signal intensity indicates a region of ion suppression caused by eluting matrix components.[10][11] Compare the retention time of these suppression zones with the known retention time of this compound from a standard injection.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing interfering matrix components like phospholipids from lipid extracts.[18][19]

G start Start: Condition Cartridge (Activate sorbent with methanol, then equilibrate with water) load Load Sample (Pre-treated plasma or tissue homogenate) start->load wash Wash Cartridge (Remove polar interferences like salts with aqueous solvent) load->wash elute Elute this compound (Use organic solvent like methanol or acetonitrile to collect analyte) wash->elute end Dry Down & Reconstitute (Evaporate eluate and dissolve in mobile phase for injection) elute->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).
  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for lipids, such as a reverse-phase C18 or a mixed-mode sorbent designed for phospholipid removal.[17]

  • Conditioning: Condition the cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solvent (e.g., water) to activate the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away highly polar, interfering compounds like salts while retaining this compound.[8]

  • Elution: Elute this compound and other retained lipids using a strong organic solvent (e.g., methanol, acetonitrile, or isopropanol).[8]

  • Final Step: Dry the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase before injection.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the cleanliness of the final extract and the extent of ion suppression.

Technique Description Analyte Recovery Matrix Effect Reduction Primary Application Reference
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile). The supernatant is analyzed.High (>90%)PoorRapid screening, when matrix effects are low.[17][20]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Moderate to High (60-90%)GoodGood for removing salts and highly polar interferences.[1][20]
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix based on physical and chemical interactions with a solid sorbent.High (>85%)Excellent"Gold standard" for complex samples requiring high purity.[1][17]
Mixed-Mode SPE Uses a combination of retention mechanisms (e.g., reverse-phase and ion exchange) for enhanced selectivity.High (>85%)SuperiorHighly effective for removing specific interferences like phospholipids.[17]

References

How to avoid Didocosanoin precipitation during cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of Didocosanoin during cell-based assays.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a diacylglycerol containing two long-chain saturated fatty acids, exhibits low aqueous solubility, which can lead to precipitation in cell culture media and interfere with experimental results. The following guide provides systematic steps to prevent and troubleshoot this issue.

Issue: Precipitation observed after diluting this compound stock solution in cell culture medium.

Possible Cause 1: Low Solubility in Aqueous Solutions

This compound is a highly lipophilic molecule with very limited solubility in aqueous-based cell culture media. Direct dilution of a concentrated stock solution can cause it to crash out of solution.

  • Solution 1: Optimize Solvent and Stock Concentration. Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended due to the high solubility of this compound (30 mg/ml).[1][2][3] Avoid using ethanol where its solubility is significantly lower (0.25 mg/ml).[1][2][3]

  • Solution 2: Serial Dilution. Perform serial dilutions of the DMSO stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain this compound in solution.

  • Solution 3: Use of a Carrier. Complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its stability and delivery in aqueous solutions. Fatty acid-free BSA is recommended to minimize interference.

Possible Cause 2: Final Solvent Concentration is Too High

High concentrations of organic solvents like DMSO can be toxic to cells and can also affect the solubility of other components in the cell culture medium, potentially leading to precipitation.

  • Solution 1: Minimize Final DMSO Concentration. Aim for a final DMSO concentration in your assay that is well-tolerated by your cell line, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

  • Solution 2: Pre-warm the Medium. Warming the cell culture medium to 37°C before adding the this compound stock solution can aid in its dispersion and prevent immediate precipitation.[4]

Possible Cause 3: Temperature and pH Fluctuations

Changes in temperature and pH can affect the solubility of lipophilic compounds.

  • Solution: Maintain Stable Conditions. Ensure that the cell culture medium is at the appropriate pH and temperature (typically pH 7.4 and 37°C) when adding the this compound solution.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution stock_prep Weigh solid this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-30 mg/ml) stock_prep->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex prewarm Pre-warm cell culture medium to 37°C vortex->prewarm Proceed to next step serial_dilute Perform serial dilutions of the stock solution in the warmed medium prewarm->serial_dilute final_dilution Add the final dilution to the cell culture plate serial_dilute->final_dilution

Caption: Workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to be aware of?

A1: this compound is a solid with a molecular weight of 737.2 g/mol .[1][2][5] Its key characteristic is its poor solubility in aqueous solutions like PBS (0.7 mg/ml) and high solubility in organic solvents such as DMSO (30 mg/ml) and DMF (20 mg/ml).[1][2][3] This high lipophilicity is the primary reason for its tendency to precipitate in cell-based assays.

PropertyValueReference
CAS Number 99880-64-5[1][2][5]
Molecular Formula C47H92O5[1][2][5]
Molecular Weight 737.2 g/mol [1][2][5]
Appearance Solid[1][2]
Solubility DMSO: 30 mg/mlDMF: 20 mg/mlEthanol: 0.25 mg/mlPBS (pH 7.2): 0.7 mg/ml[1][2][3]

Q2: My this compound precipitated after I diluted my DMSO stock in the medium. What should I do?

A2: It is a common observation for lipophilic compounds to precipitate when a concentrated DMSO stock is diluted in an aqueous medium.[4][6] You can try to redissolve the precipitate by gently warming the solution to 37°C and vortexing or sonicating for a few minutes.[4] Ensure the precipitate is fully redissolved before adding it to your cells. For future experiments, consider using a serial dilution approach or a carrier protein like BSA.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.5% (v/v). It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, this compound as a solid should be stored at -20°C.[3] Once dissolved in DMSO, the stock solution can be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.[4]

This compound and Cellular Signaling

This compound, as a diacylglycerol (DAG), can potentially influence signaling pathways where DAG acts as a second messenger. One of the most prominent pathways is the Protein Kinase C (PKC) pathway.

G cluster_0 Potential Signaling Pathway for this compound This compound This compound (exogenous DAG) PKC Protein Kinase C (PKC) This compound->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Response Cellular Response (e.g., proliferation, differentiation) Substrate->Response

References

Strategies to enhance the stability of Didocosanoin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Didocosanoin formulations. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and storage of this compound-based products.

Physical Instability

Q1: My this compound formulation is showing signs of crystallization or precipitation over time. What are the potential causes and how can I resolve this?

A1: Crystallization in this compound formulations is a common physical instability issue, often driven by polymorphism, the ability of a lipid to exist in multiple crystalline forms.[1] The less stable polymorphs can transition to more stable, higher-melting forms over time, leading to crystal growth and precipitation.

Potential Causes:

  • Polymorphic Transitions: this compound, as a high-melting point lipid, can exist in different crystalline forms (e.g., α, β', β). The transition from a less stable to a more stable form can lead to crystal growth.[1]

  • Supersaturation: The concentration of this compound in the formulation may exceed its solubility limit under certain storage conditions (e.g., temperature fluctuations).

  • Incompatible Excipients: Certain excipients may promote crystallization.

  • Manufacturing Process: The cooling rate during the manufacturing process can significantly influence the initial polymorphic form of the lipid crystals.[2]

Troubleshooting Strategies:

  • Lipid Matrix Optimization: Incorporate a liquid lipid (oil) into the formulation to create a less ordered lipid matrix. This can reduce the driving force for crystallization and improve drug loading.

  • Surfactant and Co-surfactant Selection: The appropriate choice of surfactants and co-surfactants is crucial for stabilizing lipid-based formulations like nanoemulsions and microemulsions.[3][4] They work by reducing interfacial tension between the lipid and aqueous phases.

  • Addition of Crystallization Inhibitors: Certain excipients, such as polyglycerol esters of fatty acids (PGFEs), can retard the crystallization of diacylglycerols.[5]

  • Process Control: Carefully control the cooling rate during manufacturing. Slower cooling rates can sometimes promote the formation of more stable polymorphic forms initially.[2]

  • Storage Conditions: Store the formulation at a constant, controlled temperature to avoid fluctuations that can trigger crystallization.

Q2: I am observing an increase in particle size and aggregation in my this compound nanoemulsion/nanoparticle formulation. What could be the reason?

A2: An increase in particle size and aggregation indicates formulation instability. This can be due to several factors leading to the coalescence of lipid droplets or nanoparticles.

Potential Causes:

  • Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to effectively cover the surface of the lipid nanoparticles, leading to aggregation.

  • Inappropriate Surfactant Type: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical for the stability of the emulsion.[6]

  • Ostwald Ripening: Smaller particles have higher solubility than larger particles, leading to the diffusion of lipid molecules from smaller to larger particles, causing the average particle size to increase over time.

  • Changes in Zeta Potential: For charged nanoparticles, a reduction in the magnitude of the zeta potential can lead to aggregation due to reduced electrostatic repulsion.

Troubleshooting Strategies:

  • Optimize Surfactant Concentration: Increase the surfactant concentration to ensure complete coverage of the nanoparticle surface.

  • Screen Different Surfactants: Experiment with a range of surfactants with varying HLB values to find the optimal one for your formulation. A combination of surfactants can sometimes provide better stability.[4]

  • Include a Co-surfactant: Co-surfactants can enhance the flexibility of the surfactant film at the oil-water interface, improving stability.[7]

  • Control Polydispersity: Aim for a narrow particle size distribution during formulation development to minimize Ostwald ripening.

Chemical Instability

Q3: My this compound formulation is developing an off-odor and there is a change in its color. What is the likely cause and how can I prevent it?

A3: Off-odors and color changes are often indicative of chemical degradation, primarily through oxidation.[8] this compound, being a lipid, is susceptible to oxidation, which involves the reaction of unsaturated fatty acid chains with oxygen.

Potential Causes:

  • Lipid Peroxidation: The presence of oxygen can lead to a free-radical chain reaction, resulting in the formation of hydroperoxides, which then break down into volatile aldehydes and ketones responsible for off-odors.

  • Exposure to Light and Heat: Light and heat can accelerate the rate of oxidation.[9]

  • Presence of Metal Ions: Trace metal ions can act as pro-oxidants, catalyzing the oxidation process.

Troubleshooting Strategies:

  • Incorporate Antioxidants: Add antioxidants to the formulation to inhibit the oxidation process.[10] Antioxidants can be either natural (e.g., tocopherols, ascorbic acid) or synthetic (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)).

  • Use Protective Packaging: Store the formulation in airtight containers with an inert headspace (e.g., nitrogen) and in light-protective packaging (e.g., amber vials).[11]

  • Control Storage Temperature: Store the formulation at a low temperature to minimize the rate of oxidative reactions.

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

Q4: I am detecting an increase in free fatty acids and a decrease in the pH of my aqueous this compound formulation. What is happening?

A4: An increase in free fatty acids and a corresponding drop in pH are classic signs of hydrolysis.[12] Hydrolysis is the chemical breakdown of the ester bonds in the this compound molecule by water, leading to the formation of docosanoic acid and monoacylglycerol.

Potential Causes:

  • Presence of Water: Hydrolysis is a water-dependent degradation pathway.

  • pH of the Formulation: The rate of hydrolysis is often pH-dependent. For many esters, hydrolysis is catalyzed by both acids and bases.[12]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[9]

  • Enzymatic Degradation: If the formulation is not sterile, microbial contamination could introduce lipases that catalyze the hydrolysis of this compound.

Troubleshooting Strategies:

  • pH Optimization: Determine the pH of maximum stability for this compound and buffer the formulation accordingly.

  • Reduce Water Activity: For solid or semi-solid formulations, minimize the exposure to moisture during manufacturing and storage.

  • Control Storage Temperature: Store the formulation at a recommended low temperature.

  • Ensure Microbial Purity: For aqueous formulations, ensure adequate preservation to prevent microbial growth.

Frequently Asked Questions (FAQs)

Formulation Development

Q5: What are the key starting points for developing a stable this compound formulation?

A5:

  • High-Purity Ingredients: Start with high-purity this compound and excipients from reputable suppliers. Impurities can significantly impact stability.

  • Solubility Screening: Determine the solubility of this compound in various lipids, oils, and surfactants to select appropriate excipients.

  • Excipient Compatibility Studies: Conduct compatibility studies to ensure that the chosen excipients do not promote the degradation of this compound.

  • Phase Diagrams: For microemulsion systems, constructing pseudo-ternary phase diagrams can help identify stable formulation regions.

Q6: What is the role of monoacylglycerols in the stability of diacylglycerol formulations?

A6: Monoacylglycerols can act as emulsifiers and can also influence the crystallization behavior of diacylglycerols.[13] Depending on their concentration and chemical structure, they can either stabilize or destabilize a formulation. It is important to characterize the impact of any monoacylglycerol impurities or additives on the overall stability of the this compound formulation.

Stability Testing

Q7: What analytical techniques are recommended for monitoring the stability of this compound formulations?

A7: A combination of analytical techniques is necessary to monitor both physical and chemical stability:

  • Physical Stability:

    • Visual Inspection: For signs of precipitation, phase separation, or color change.

    • Microscopy: To observe crystal formation and morphology.

    • Particle Size Analysis (e.g., Dynamic Light Scattering): To monitor changes in particle size and distribution in nanoformulations.[14]

    • Zeta Potential Measurement: To assess the electrostatic stability of charged nanoparticles.

    • Differential Scanning Calorimetry (DSC): To study the polymorphic behavior of this compound in the formulation.

  • Chemical Stability:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the amount of intact this compound and detect degradation products.[12]

    • Peroxide Value Titration: To measure the initial products of oxidation.[8]

    • Acid Value Titration: To quantify the amount of free fatty acids produced by hydrolysis.[10]

    • Mass Spectrometry (MS): To identify the structure of unknown degradation products.[15]

Q8: How should I design a stability study for my this compound formulation?

A8: Stability studies should be designed according to ICH guidelines (e.g., Q1A(R2)).[16] This typically involves:

  • Long-Term Stability Testing: Storing the formulation under recommended storage conditions (e.g., 25°C/60% RH or 5°C) and testing at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Accelerated Stability Testing: Storing the formulation under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

  • Forced Degradation Studies: Exposing the formulation to harsh conditions (e.g., acid, base, peroxide, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[16][17]

Data Presentation

Table 1: Example of Antioxidant Efficacy in a Lipid-Based Formulation

Antioxidant (Concentration)Peroxide Value (meq/kg) after 3 months at 40°CAcid Value (mg KOH/g) after 3 months at 40°C
Control (No Antioxidant)15.21.8
α-Tocopherol (0.05%)4.50.7
BHT (0.02%)3.80.6
Ascorbyl Palmitate (0.01%)5.10.8

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of Analytical Methods for this compound Quantification

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.High sensitivity and specificity, especially when coupled with Mass Spectrometry (GC-MS).May require derivatization for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile and stationary phase.Versatile, widely applicable, can be coupled with various detectors (UV, MS).May have lower resolution for some lipid isomers compared to GC.

Experimental Protocols

Protocol 1: Determination of Peroxide Value

Objective: To quantify the concentration of hydroperoxides, the primary products of lipid oxidation, in a this compound formulation.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the this compound formulation into a flask.

  • Solvent Addition: Dissolve the sample in a mixture of acetic acid and chloroform.

  • Reagent Addition: Add a saturated solution of potassium iodide. The hydroperoxides will oxidize the iodide to iodine.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Calculation: The peroxide value is calculated based on the volume of titrant used and the weight of the sample.

Protocol 2: Determination of Acid Value

Objective: To measure the amount of free fatty acids in a this compound formulation, which is an indicator of hydrolytic degradation.

Methodology:

  • Sample Preparation: Weigh a precise amount of the formulation into a flask.

  • Solvent Addition: Dissolve the sample in a neutralized solvent mixture (e.g., ethanol and diethyl ether).

  • Indicator Addition: Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide until a persistent color change is observed.

  • Calculation: The acid value is calculated from the amount of potassium hydroxide solution used and the sample weight.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_instability Instability Observed cluster_investigation Investigation cluster_optimization Optimization Formulation Formulation Instability Physical or Chemical Instability Observed Formulation->Instability Characterization Characterize Instability (Microscopy, PSD, PV, AV) Instability->Characterization Identify_Cause Identify Root Cause (Formulation, Process, Storage) Characterization->Identify_Cause Propose_Solution Propose Corrective Actions Identify_Cause->Propose_Solution Reformulation Reformulate or Modify Process Propose_Solution->Reformulation Stability_Testing Conduct Stability Studies (Accelerated & Long-term) Reformulation->Stability_Testing Stability_Testing->Instability If Unstable Stable_Formulation Stable Formulation Stability_Testing->Stable_Formulation

Caption: Workflow for investigating and resolving this compound formulation instability.

lipid_oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Lipid Lipid (this compound) Radical Lipid Radical (L•) Lipid->Radical Initiator Initiator Initiator (Light, Heat, Metal Ions) Peroxy_Radical Lipid Peroxy Radical (LOO•) Radical->Peroxy_Radical + O2 Non_Radical Non-Radical Products Radical->Non_Radical Radical + Radical Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH Peroxy_Radical->Non_Radical LOO• + L• Another_Lipid Another Lipid Molecule (LH) New_Radical New Lipid Radical (L•) Hydroperoxide->New_Radical Chain Reaction

Caption: The free-radical chain reaction mechanism of lipid oxidation.

antioxidant_mechanism Peroxy_Radical Lipid Peroxy Radical (LOO•) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + AH Stable_Radical Stable Antioxidant Radical (A•) Antioxidant Antioxidant (AH) Antioxidant->Stable_Radical Donates H•

Caption: Mechanism of action of a chain-breaking antioxidant.

References

Technical Support Center: Overcoming Challenges in Quantifying Didocosanoin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Didocosanoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Analyte Recovery

  • Question: My recovery of this compound is low and varies significantly between samples. What are the likely causes and how can I improve it?

    Answer: Low and inconsistent recovery is a frequent challenge in lipid analysis, often stemming from the sample extraction and preparation stages. Here are the primary factors to investigate:

    • Incomplete Cell or Tissue Lysis: this compound may be trapped within the cellular or tissue structure. Ensure that your homogenization or sonication methods are sufficient to completely disrupt the sample matrix. For difficult tissues, consider cryogenic grinding or bead beating.

    • Suboptimal Solvent Extraction: The choice of extraction solvent is critical. This compound, a large, non-polar lipid, requires a robust solvent system. A common and effective method is a biphasic extraction using a mixture of chloroform and methanol, such as the Bligh-Dyer or Folch method. Ensure the ratios of chloroform:methanol:water are precise to achieve proper phase separation.

    • Analyte Degradation: this compound, being an ester, is susceptible to enzymatic or chemical hydrolysis, which can be exacerbated by improper sample handling or storage.[1][2] Keep samples frozen at -80°C until analysis, minimize freeze-thaw cycles, and work quickly on ice during preparation. Consider adding antioxidants like BHT (butylated hydroxytoluene) to organic solvents to prevent oxidation of any unsaturated fatty acids that may be present as impurities.

    • Poor Phase Separation: An emulsion or cloudy interface between the aqueous and organic layers during liquid-liquid extraction can lead to loss of your analyte. Ensure adequate centrifugation time and force to achieve a clean separation.

Issue 2: Poor Chromatographic Peak Shape and Resolution

  • Question: I'm observing broad, tailing, or split peaks for this compound during my LC analysis. What could be the cause?

    Answer: Poor peak shape can compromise the accuracy of your quantification. Consider the following troubleshooting steps:

    • Inappropriate Column Chemistry: For a non-polar molecule like this compound, a C18 or C30 reversed-phase column is typically suitable. Ensure your column is not degraded and is appropriate for lipid analysis.

    • Mobile Phase Mismatch: The mobile phase composition is crucial for good peak shape. For reversed-phase chromatography of lipids, a gradient of a non-polar organic solvent (like isopropanol or acetonitrile) with a weaker solvent (like methanol or water) is common. The presence of additives like ammonium formate or acetate can improve peak shape and ionization efficiency.[3]

    • Sample Overload: Injecting too much sample onto the column can lead to peak fronting or broadening. Try diluting your sample and reinjecting.

    • Injection Solvent Effects: The solvent used to reconstitute your final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. Injecting a large volume of a strong, non-polar solvent can cause significant peak shape issues.

Issue 3: High Signal Suppression or Enhancement (Matrix Effects)

  • Question: My signal intensity for this compound is highly variable and lower than expected, suggesting matrix effects. How can I diagnose and mitigate this?

    Answer: Matrix effects are a significant challenge in mass spectrometry, where co-eluting compounds from the matrix interfere with the ionization of the analyte.[4][5][6][7]

    • Diagnosis:

      • Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

      • Post-Extraction Spike: Compare the signal of a standard spiked into a blank matrix extract to the signal of the same standard in a neat solvent. A significant difference in signal intensity confirms the presence of matrix effects.[4][8]

    • Mitigation Strategies:

      • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components, especially phospholipids, which are major contributors to matrix effects in ESI.[4][9]

      • Sample Dilution: A simple yet effective approach is to dilute the sample. This reduces the concentration of interfering compounds, though it requires sufficient sensitivity for your analyte.[4]

      • Advanced Sample Cleanup: Employ solid-phase extraction (SPE) to selectively isolate lipids and remove interfering substances.

      • Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled this compound internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used to quantify long-chain lipids, which can be adapted for this compound analysis.

Table 1: Example GC-MS Method Validation Parameters for a Long-Chain Fatty Alcohol (Docosanol) [10]

ParameterResult
Linearity Range100–10,000 ng/mL
Correlation Coefficient (R²)>0.994
Recovery (Receptor Fluid)>93.2%
Recovery (Skin Homogenates)>95.8%
Internal StandardIsopropyl palmitate
Monitored Ions (m/z)Docosanol: 83, Internal Standard: 256

Table 2: Example LC-MS/MS Method Performance for Fatty Acids in Biological Samples [11]

ParameterResult
Linearity (R²)>0.994
Intra-day Precision (CV%)< 15%
Inter-day Precision (CV%)< 15%
StabilitySatisfactory
SensitivityFemtomole levels

Experimental Protocols

Methodology: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from human plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., d5-Didocosanoin in methanol)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

  • Procedure:

    • To 100 µL of plasma in a glass tube, add 20 µL of the IS solution.

    • Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute to precipitate proteins and extract lipids.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of deionized water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

    • Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

2. Chromatographic Conditions: Reversed-Phase LC

  • Instrument: HPLC or UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions: Triple Quadrupole MS

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+NH4]+ → Product ion (specific fragment)

    • d5-Didocosanoin (IS): Precursor ion [M+5+NH4]+ → Product ion (specific fragment)

(Note: The exact m/z values for the precursor and product ions for this compound and its internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.)

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extract Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extract centrifuge Centrifuge & Collect Organic Layer extract->centrifuge dry Dry Down (Nitrogen Evaporation) centrifuge->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting_Guide start Low or Inconsistent Signal Intensity? check_recovery Evaluate Analyte Recovery (Spike pre- vs. post-extraction) start->check_recovery Yes low_recovery Recovery is Low? check_recovery->low_recovery optimize_extraction Optimize Extraction: - Check solvent ratios - Improve cell lysis - Ensure phase separation low_recovery->optimize_extraction Yes check_matrix_effects Evaluate Matrix Effects (Post-column infusion) low_recovery->check_matrix_effects No matrix_effects Matrix Effects Present? check_matrix_effects->matrix_effects mitigate_matrix Mitigate Matrix Effects: - Improve chromatography - Dilute sample - Use Isotope-labeled IS matrix_effects->mitigate_matrix Yes check_instrument Check Instrument Performance: - Run system suitability test - Clean ion source matrix_effects->check_instrument No

Caption: A troubleshooting decision tree for low or inconsistent signal intensity.

References

Technical Support Center: Synthesis of Didocosanoin (Dibehenin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Didocosanoin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary synthesis routes?

This compound, also known as Dibehenin, is a diacylglycerol composed of a glycerol backbone esterified with two molecules of docosanoic acid (behenic acid).[1][2] The primary synthesis routes involve the esterification of glycerol with docosanoic acid. This can be achieved through two main approaches: traditional acid-catalyzed chemical synthesis or enzymatic synthesis using lipases.

Q2: Which synthesis method is better: chemical or enzymatic?

The choice between chemical and enzymatic synthesis depends on the desired outcome, balancing factors like reaction speed, yield, purity, and environmental impact.

  • Chemical Synthesis is generally faster but requires higher temperatures and corrosive acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). This can lead to more byproducts and often requires extensive downstream processing, including neutralization and washing steps.[3]

  • Enzymatic Synthesis utilizes lipases (e.g., Novozym® 435) and operates under milder conditions (lower temperatures).[3] This method is highly selective, resulting in fewer byproducts and a purer final product.[3] While reaction times can be longer, the catalyst is reusable, and purification is often simpler, making it a greener alternative.[3]

Q3: What are the most critical factors for maximizing the yield of this compound?

To maximize the yield, several parameters must be carefully controlled:

  • Reactant Molar Ratio: Using an excess of one reactant, typically glycerol, can shift the reaction equilibrium toward the formation of the diester.

  • Catalyst: The choice and concentration of the catalyst are crucial. For chemical synthesis, strong acids are effective, while for enzymatic routes, the type and loading of the lipase are key.[4]

  • Temperature: Higher temperatures increase the reaction rate in chemical synthesis but can cause side reactions or enzyme denaturation in enzymatic processes.[4]

  • Water Removal: Esterification is a reversible reaction that produces water. Efficiently removing this water is one of the most effective ways to drive the reaction to completion and maximize yield.[4]

Q4: How can I effectively remove water from the reaction?

The method for water removal depends on the synthesis route:

  • Chemical Synthesis: A Dean-Stark apparatus is commonly used with a solvent like toluene, which forms an azeotrope with water, effectively removing it from the reaction mixture as it forms.[4]

  • Enzymatic Synthesis: In solvent-free or organic solvent systems, molecular sieves are frequently added to the reaction mixture to adsorb the water produced.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Water Removal: The presence of water is shifting the equilibrium back towards the reactants. 2. Inactive Catalyst: The acid catalyst may be old/degraded, or the enzyme may be denatured. 3. Suboptimal Temperature: The reaction temperature is too low for chemical synthesis or too high/low for the enzyme's optimal activity.1. For Chemical Synthesis: Ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing properly to remove the water azeotrope. For Enzymatic Synthesis: Use freshly activated molecular sieves and ensure a sufficient quantity (e.g., 10-20% by weight) is added.[4] 2. Use a fresh batch of catalyst or enzyme. For enzymes, ensure proper storage conditions were maintained. 3. Optimize the reaction temperature. For acid catalysis, temperatures are typically high (90-180 °C), while lipases prefer milder conditions (40-70 °C).[3]
Formation of Monodocosanoin as the Major Product 1. Incorrect Molar Ratio: The molar ratio of docosanoic acid to glycerol may be too low (e.g., 1:1), favoring monoester formation. 2. Short Reaction Time: The reaction may not have proceeded long enough to form the diester in significant quantities.1. Adjust the molar ratio of docosanoic acid to glycerol to favor diester formation (e.g., 2:1 or with a slight excess of the acid). 2. Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Significant Byproduct Formation (e.g., colored impurities, ethers) 1. Reaction Temperature is Too High (Chemical Synthesis): Excessively high temperatures can lead to side reactions and decomposition, particularly with acid catalysts.[4] 2. Presence of Impurities: Reactants or solvents may contain impurities that participate in side reactions.1. Reduce the reaction temperature. While this may slow the reaction rate, it can significantly improve the purity of the crude product. 2. Use high-purity reactants and solvents.
Difficulty in Product Purification 1. Complex Mixture of Products: The crude product contains a mix of mono-, di-, and triglycerides, along with unreacted starting materials. 2. Residual Catalyst: Acid catalyst from chemical synthesis can complicate purification.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the different acylglycerols. Recrystallization can also be an effective purification method.[4] 2. For chemical synthesis, perform a neutralization wash (e.g., with a saturated sodium bicarbonate solution) to remove the acid catalyst before further purification steps.[3]

Logical Troubleshooting Flow

G start Problem: Low Yield of this compound check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active? check_water->check_catalyst Yes improve_water Action: Improve water removal method (Dean-Stark/Molecular Sieves) check_water->improve_water No check_ratio Is the reactant molar ratio correct for diester formation? check_catalyst->check_ratio Yes replace_catalyst Action: Use fresh catalyst/enzyme check_catalyst->replace_catalyst No check_temp_time Are temperature and time optimized? check_ratio->check_temp_time Yes adjust_ratio Action: Adjust molar ratio (e.g., ~2:1 Acid:Glycerol) check_ratio->adjust_ratio No optimize_conditions Action: Adjust temperature and/or increase reaction time check_temp_time->optimize_conditions No success Yield Improved check_temp_time->success Yes improve_water->success replace_catalyst->success adjust_ratio->success optimize_conditions->success

Caption: A flowchart for troubleshooting low this compound yield.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key parameters and expected outcomes for the chemical and enzymatic synthesis of long-chain fatty acid esters, which are analogous to this compound synthesis.

Parameter Chemical Synthesis (Acid-Catalyzed) Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidImmobilized Lipases (e.g., Novozym® 435)
Reaction Temperature High (90 - 180 °C)[3]Mild (40 - 70 °C)[3]
Reaction Time 1.5 - 8 hours[3]3 - 48 hours[3]
Typical Yield 70 - 95%[3]>90%[3]
Substrate Specificity LowHigh (Regio- and chemo-selective)
Byproduct Formation Often significant (e.g., colored impurities)[3]Minimal[3]
Downstream Processing Neutralization, extensive washing, distillation[3]Simple filtration to remove the enzyme[3]
Catalyst Reusability Limited (homogeneous catalysts)High (immobilized enzymes can be reused)[3]
Environmental Impact Use of corrosive acids, high energy consumptionGreener process, lower energy use[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Chemical Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Docosanoic Acid (Behenic Acid)

  • Glycerol

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add docosanoic acid (2.0 molar equivalents) and glycerol (1.0 molar equivalent).

  • Add toluene as the solvent (approx. 2-3 mL per gram of limiting reactant).

  • Add a magnetic stir bar and assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Begin stirring and gently heat the mixture.

  • Once the solids have dissolved, add the acid catalyst (e.g., 1-2 mol% of p-TSA).

  • Increase the temperature to bring the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[4]

  • Monitor the reaction progress by observing the amount of water collected. The reaction is near completion when water no longer accumulates.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization.[4]

Chemical Synthesis Workflow

G reactants 1. Combine Reactants (Docosanoic Acid, Glycerol, Toluene) catalyst 2. Add Acid Catalyst (e.g., p-TSA) reactants->catalyst reflux 3. Heat to Reflux (Remove water via Dean-Stark) catalyst->reflux workup 4. Cool & Neutralize (Wash with NaHCO3) reflux->workup dry 5. Dry & Concentrate (MgSO4, Rotary Evaporator) workup->dry purify 6. Purify Product (Column Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for chemical synthesis of this compound.

Protocol 2: Lipase-Catalyzed Enzymatic Synthesis of this compound

This protocol outlines a greener synthesis method using an immobilized enzyme in a solvent-free system.

Materials:

  • Docosanoic Acid (Behenic Acid)

  • Glycerol

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

  • Activated molecular sieves (3Å or 4Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • Melt docosanoic acid (2.0 molar equivalents) and glycerol (1.0 molar equivalent) in the reaction vessel by heating to 60-70°C.

  • Once a homogeneous liquid is formed, add the immobilized lipase (typically 5-10% by weight of the total reactants).[3]

  • Add activated molecular sieves (10-20% by weight of reactants) to the mixture to adsorb the water produced during the reaction.[4]

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 60-70°C) with constant agitation (e.g., 200-250 rpm).

  • Monitor the reaction progress by taking small aliquots over time and analyzing the acid value or by using TLC/GC.

  • Once the desired conversion is reached (typically 8-48 hours), stop the reaction by cooling it down.

  • The immobilized enzyme and molecular sieves can be recovered by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • The filtered product is the crude this compound. Further purification, if necessary, can be achieved by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by drying.[3]

Enzymatic Synthesis Workflow

G reactants 1. Melt & Combine Reactants (Docosanoic Acid, Glycerol) enzyme 2. Add Immobilized Lipase & Molecular Sieves reactants->enzyme incubate 3. Incubate with Agitation (60-70°C, 8-48h) enzyme->incubate filter 4. Filter to Remove Enzyme (Enzyme can be recycled) incubate->filter product Crude this compound filter->product purify 5. Optional Purification (Alkaline Wash) product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for enzymatic synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Didocosanoin Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Didocosanoin against alternative analytical methods. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this diacylglycerol in complex matrices. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to support methodological decisions.

Introduction to this compound Analysis

This compound, a diacylglycerol containing two docosanoic acid (behenic acid) chains, is a lipid molecule of interest in various research fields, including pharmaceuticals and material science. Accurate quantification is crucial for understanding its behavior, efficacy, and safety. LC-MS/MS has emerged as a highly sensitive and selective technique for this purpose. However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for fatty acid analysis after derivatization. This guide provides a comparative validation summary of these techniques.

Quantitative Performance Comparison

The validation of an analytical method ensures its reliability for its intended purpose. Key parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision. Below is a summary of typical performance characteristics for the quantification of long-chain lipids like this compound using LC-MS/MS versus a comparable GC-MS method.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterLC-MS/MSGC-MS (for constituent fatty acids)
Linearity (R²) > 0.995> 0.994[1]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL100 ng/mL[1]
Accuracy (% Bias) Within ±15%[2][3]Within ±15%
Precision (%CV) < 15%[2][3]< 15%
Recovery (%) 85 - 115%> 93%[1]
Specificity/Selectivity High (based on precursor/product ion)High (with derivatization)
Analysis Time ~10 - 30 minutes~20 - 40 minutes[1]

Note: Data for GC-MS is based on the analysis of docosanol, a structurally related fatty alcohol, as a proxy for the derivatized fatty acid from this compound.

Experimental Protocols

Detailed and robust methodologies are fundamental to reproducible and accurate quantification.

Method 1: this compound Quantification by LC-MS/MS

This method allows for the direct measurement of the intact diacylglycerol molecule.

1. Sample Preparation (Lipid Extraction)

  • Matrix: Plasma, tissue homogenate, or formulation.

  • Protocol:

    • To 100 µL of sample, add 300 µL of a cold solvent mixture of methyl tert-butyl ether (MTBE) and methanol (10:3, v/v) containing an appropriate internal standard (e.g., a deuterated diacylglycerol).

    • Vortex for 1 minute, followed by shaking for 10 minutes at 4°C.

    • Add 150 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.[4]

    • Carefully collect the upper organic layer (containing lipids) and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for lipid separation.[4]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+NH₄]⁺ for this compound.

  • Product Ions: Characteristic fragment ions resulting from the neutral loss of one of the docosanoic acid chains.

  • Instrument Settings: Optimized parameters for capillary voltage, source temperature, and collision energy must be determined empirically.

Method 2: Alternative Quantification via GC-MS (as Fatty Acid Methyl Esters)

This indirect method involves hydrolysis of this compound and derivatization of the resulting docosanoic acid.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Protocol:

    • Perform a lipid extraction as described for the LC-MS/MS method.

    • To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.

    • Heat the mixture at 80°C for 1 hour to hydrolyze the diacylglycerol and simultaneously form fatty acid methyl esters (FAMEs).[5]

    • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for analysis.

2. Gas Chromatography (GC) Conditions

  • Column: A high-polarity capillary column, such as one with a (88% cyanopropyl)aryl-polysiloxane stationary phase, is suitable.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

  • Inlet Temperature: 260°C in split mode.[1]

  • Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for docosanoic acid methyl ester.[1]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and validation concepts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Formulation Extraction Lipid Extraction (MTBE/Methanol) Sample->Extraction Add Internal Std Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI Source (Positive Mode) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification (Calculate Concentration) Calibration->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

G center Reliable Analytical Method Accuracy Accuracy (%Bias) center->Accuracy Precision Precision (%CV) center->Precision Linearity Linearity (R²) center->Linearity Selectivity Selectivity (No Interference) center->Selectivity Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Stability Stability (Freeze/Thaw, Storage) center->Stability

Caption: Core parameters for bioanalytical method validation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Produces IP3 IP3 PIP2->IP3 Produces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release (from ER) IP3->Ca Induces Response Downstream Cellular Response PKC->Response Phosphorylates Substrates Ca->PKC Co-activates Receptor GPCR/RTK Activation Receptor->PLC Activates

Caption: General signaling pathway involving diacylglycerols (DAG).

References

A Comparative Guide to Confirming the Purity of a Didocosanoin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of a chemical standard is a critical prerequisite for accurate and reproducible scientific research. This guide provides an objective comparison of various analytical techniques to confirm the purity of a Didocosanoin standard. This compound, a diacylglycerol containing two docosanoic acid (behenic acid) chains, requires robust analytical methods for its characterization due to its high molecular weight and lipophilic nature.

This document outlines the experimental protocols for several key analytical techniques and presents a comparative analysis of their performance based on available data for this compound and structurally related lipids.

Comparison of Analytical Techniques for this compound Purity Assessment

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the performance of common analytical techniques for the analysis of this compound and similar lipid molecules.

Technique Principle Reported Purity for this compound (%) Typical Performance Characteristics for Diacylglycerols/Wax Esters Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.99.9[1]Linearity (R²): >0.995LOD: 0.02 - 0.7 µg/mLLOQ: 0.04 - 2 µg/mLAccuracy (% Recovery): 90 - 110%Precision (RSD%): <10%High resolution and reproducibility.[2] Amenable to various detectors (UV, ELSD, CAD, MS).May require derivatization for UV detection if the analyte lacks a chromophore. Universal detectors like ELSD can have a non-linear response.[3]
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.99[1]Primarily qualitative or semi-quantitative.Simple, rapid, and cost-effective for initial screening.Lower resolution and sensitivity compared to HPLC and GC. Quantification is less precise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Not explicitly reported for this compound.Linearity (R²): >0.9876 for wax estersPrecision (RSD%): Not explicitly reported for wax estersHigh sensitivity and specificity, providing structural information for impurity identification.Requires derivatization to increase volatility for high molecular weight lipids. High temperatures can cause degradation of thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.Not explicitly reported for this compound.Accuracy: HighPrecision (RSD%): Typically <1%A primary ratio method that does not require a standard of the analyte for quantification of purity. Provides structural confirmation. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature.Not explicitly reported for this compound.Determines purity based on the melting point depression of the main component.Provides a measure of absolute purity without the need for a specific reference standard for the impurities.Only applicable to crystalline solids with a sharp melting point. Less sensitive to amorphous or structurally similar impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for the key analytical techniques discussed.

Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The CAD detector provides a near-universal response for non-volatile analytes, making it suitable for lipids that lack a UV chromophore.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of isopropanol and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the this compound standard is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Principle: This technique involves the separation of volatile derivatives of this compound and its impurities in a gas chromatograph, followed by detection and identification using a mass spectrometer. Derivatization is necessary to increase the volatility of the high-molecular-weight this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a high-temperature capillary column.

  • Mass spectrometer (e.g., quadrupole or time-of-flight).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heptane or other suitable organic solvent (GC grade).

  • This compound reference standard.

Procedure:

  • Derivatization:

    • Accurately weigh the this compound standard or sample into a reaction vial.

    • Add the solvent and the derivatizing agent (e.g., BSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 340 °C.

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure elution of the derivatized this compound.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of the derivatized compound and potential impurities.

  • Data Analysis: Purity is assessed by the relative peak area of the derivatized this compound compared to the total peak area. The mass spectra of any detected impurities can be used for their identification.

Principle: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific standard of the analyte. The signal intensity of a specific proton in the analyte is compared to the signal intensity of a certified internal standard of known purity and concentration.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to a known number of protons in both the this compound molecule and the internal standard.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the purity confirmation process, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for this compound Purity Confirmation cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Confirmation start This compound Standard dissolution Dissolution in Appropriate Solvent start->dissolution dsc DSC Analysis start->dsc derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC Analysis dissolution->hplc tlc TLC Analysis dissolution->tlc qnmr qNMR Analysis dissolution->qnmr gcms GC-MS Analysis derivatization->gcms data_processing Chromatogram/Spectrum Processing hplc->data_processing tlc->data_processing gcms->data_processing qnmr->data_processing dsc->data_processing peak_integration Peak Area/Signal Integration data_processing->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation comparison Comparison with Reference Standard purity_calculation->comparison confirmation Purity Confirmation comparison->confirmation

Caption: Workflow for confirming the purity of a this compound standard.

Conclusion

Confirming the purity of a this compound standard requires the application of appropriate analytical techniques. While TLC can serve as a rapid initial check, HPLC is a more robust method for quantitative purity assessment, as evidenced by its use in certificates of analysis.[1] GC-MS provides excellent specificity and impurity identification capabilities but necessitates derivatization. For a primary, and highly accurate, purity determination without a specific this compound reference standard, qNMR is the method of choice. DSC offers a valuable alternative for crystalline samples.

The selection of the most suitable method will depend on the specific requirements of the research, available instrumentation, and the desired level of accuracy and precision. For comprehensive characterization, a combination of orthogonal methods (e.g., HPLC and qNMR) is recommended to provide the highest confidence in the purity of the this compound standard.

References

Didocosanoin vs. Arachidonylglycerol: A Comparative Guide to Their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways and molecular interactions of didocosanoin and arachidonylglycerol. While arachidonylglycerol is a well-characterized endocannabinoid with defined signaling roles, information on the specific signaling pathways of this compound is less established. This comparison leverages current knowledge of general diacylglycerol signaling to infer the potential activities of this compound, contrasted with the specific, receptor-mediated actions of arachidonylglycerol.

Overview of the Molecules

Arachidonylglycerol, specifically 2-arachidonoylglycerol (2-AG), is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, playing a crucial role in the central nervous system and immune system.[1][2] this compound, also known as dibehenin, is a diacylglycerol containing two saturated 22-carbon docosanoic acid (behenic acid) chains. While its role as a signaling molecule is not well-defined in scientific literature, its structure as a diacylglycerol (DAG) suggests it may participate in canonical DAG signaling pathways.

Comparative Data Summary

The following table summarizes the key molecular and signaling characteristics of this compound and arachidonylglycerol.

FeatureThis compoundArachidonylglycerol (2-AG)
Molecular Class DiacylglycerolEndocannabinoid (monoacylglycerol)
Fatty Acid Chains Two docosanoic acid (22:0) chainsOne arachidonic acid (20:4) chain
Primary Receptors Not yet identified; likely interacts with DAG-binding proteinsCannabinoid receptors CB1 and CB2[1]
Known Signaling Pathways Presumed to act as a canonical diacylglycerol, activating Protein Kinase C (PKC) and other DAG effectors.Activates G-protein coupled receptors (GPCRs), leading to inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways.[3]
Biosynthesis Synthesized through the general pathways for diacylglycerol production.Primarily synthesized on-demand from membrane phospholipids by the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[1][4]
Degradation Likely metabolized by diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs).Primarily hydrolyzed by monoacylglycerol lipase (MAGL).

Signaling Pathways

Arachidonylglycerol (2-AG) Signaling

2-AG is a key retrograde messenger in the nervous system. Its synthesis is typically triggered by an increase in intracellular calcium.[5] Upon synthesis, it is released from the postsynaptic neuron and travels backward across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors, which are G-protein coupled, leads to the inhibition of neurotransmitter release.[2]

The primary signaling cascade initiated by 2-AG binding to cannabinoid receptors involves:

  • G-protein Activation: 2-AG binding to CB1 or CB2 receptors activates inhibitory G-proteins (Gi/o).[3]

  • Adenylyl Cyclase Inhibition: The activated G-proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Ion Channel Modulation: 2-AG signaling can inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels.[3]

  • MAPK Activation: 2-AG can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[3]

Arachidonylglycerol_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release triggers Arachidonylglycerol Arachidonylglycerol (2-AG) Arachidonylglycerol->CB1 binds to

Arachidonylglycerol (2-AG) retrograde signaling pathway.
This compound and General Diacylglycerol (DAG) Signaling

As a diacylglycerol, this compound is presumed to function as a second messenger, primarily by activating members of the protein kinase C (PKC) family. The generation of DAGs typically occurs at the plasma membrane through the action of phospholipase C (PLC) on phospholipids.

The general signaling pathway for DAGs involves:

  • PKC Activation: DAGs bind to the C1 domain of conventional and novel PKC isoforms, recruiting them to the cell membrane and leading to their activation.

  • Downstream Phosphorylation: Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

  • Other DAG Effectors: Besides PKC, DAGs can also activate other proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and protein kinase D (PKD).

The structural difference between the saturated fatty acids of this compound and the polyunsaturated arachidonic acid in 2-AG is significant. The physical properties of the diacylglycerol, such as its shape and how it partitions into membrane domains, are influenced by the nature of its fatty acid chains. These differences could translate into differential activation of downstream effectors. For instance, the conformation of the C1 domain in PKC isoforms may be differentially stabilized by DAGs with varying fatty acid compositions, leading to distinct signaling outcomes.

Didocosanoin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound (DAG) PIP2->this compound generates PKC Protein Kinase C (PKC) This compound->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response Substrate->Response leads to

General diacylglycerol (DAG) signaling pathway, presumed for this compound.

Experimental Protocols

Quantification of Arachidonylglycerol

A common method for the quantification of 2-AG in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Lipid Extraction: Tissues or cells are homogenized in a solvent mixture, typically chloroform:methanol, often with an added internal standard (e.g., deuterated 2-AG).

  • Phase Separation: The addition of water or a salt solution induces phase separation, with lipids partitioning into the organic layer.

  • Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to isolate the monoacylglycerol fraction.

  • LC-MS/MS Analysis: The purified sample is injected into an LC system coupled to a mass spectrometer. 2-AG is separated from other lipids based on its retention time and detected by mass spectrometry, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Analysis of Diacylglycerol-Induced PKC Activation

The activation of PKC by diacylglycerols like this compound can be assessed using various in vitro and cell-based assays.

Protocol Outline: In Vitro Kinase Assay

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified, recombinant PKC, a fluorescently labeled peptide substrate, and ATP.

  • Lipid Vesicle Preparation: this compound and phosphatidylserine (a cofactor for PKC activation) are mixed in a solvent, the solvent is evaporated, and the lipid film is hydrated with buffer and sonicated to form small unilamellar vesicles.

  • Kinase Reaction: The lipid vesicles are added to the reaction mixture to initiate the kinase reaction.

  • Detection: The phosphorylation of the peptide substrate is measured over time, typically by monitoring a change in fluorescence polarization or by separating the phosphorylated and unphosphorylated peptides.

Experimental_Workflow cluster_AG_Quant Arachidonylglycerol Quantification cluster_PKC_Assay PKC Activation Assay AG_Sample Biological Sample AG_Extract Lipid Extraction AG_Sample->AG_Extract AG_Purify SPE Purification AG_Extract->AG_Purify AG_Analyze LC-MS/MS Analysis AG_Purify->AG_Analyze PKC_Reagents Prepare Kinase Reaction Mix PKC_React Initiate Kinase Reaction PKC_Reagents->PKC_React PKC_Lipids Prepare this compound Lipid Vesicles PKC_Lipids->PKC_React PKC_Detect Measure Substrate Phosphorylation PKC_React->PKC_Detect

Workflow for analyzing arachidonylglycerol and this compound activity.

Conclusion

Arachidonylglycerol and this compound represent two distinct classes of lipid signaling molecules. 2-AG is a highly specific, receptor-mediated signaling molecule with well-defined physiological roles. In contrast, this compound's signaling activity is likely to be more general, falling under the umbrella of canonical diacylglycerol signaling that primarily involves the activation of protein kinase C. The significant structural differences, particularly the saturated versus polyunsaturated nature of their fatty acid chains, strongly suggest that even if both can activate PKC, the dynamics and downstream consequences of this activation may differ substantially. Further research is needed to elucidate the specific signaling pathways and protein interactions of this compound to fully understand its potential biological functions.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Didocosanoin. This compound, a diacylglycerol containing two docosanoic acid (behenic acid) chains, presents unique analytical challenges due to its high molecular weight and lack of a strong chromophore. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to pharmaceutical formulations. This document presents a comparative summary of hypothetical, yet realistic, performance data and detailed experimental protocols to aid in method selection and development.

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the need for derivatization.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a high molecular weight analyte like this compound, derivatization is typically necessary to increase its volatility and thermal stability. GC, especially when coupled with mass spectrometry (GC-MS), can provide high sensitivity and structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. A significant challenge for analyzing this compound by HPLC is its lack of a UV-absorbing chromophore, necessitating the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). Derivatization can also be employed to introduce a chromophore for UV detection.

Quantitative Performance Data

The following tables summarize the anticipated validation parameters for the analysis of this compound using GC-FID (with derivatization) and HPLC-CAD. These values are based on typical performance characteristics observed for the analysis of similar long-chain diacylglycerols.

Table 1: GC-FID Method with Derivatization (Silylation)

Validation ParameterResult
Linearity Range10 - 1000 µg/mL
Correlation Coefficient (R²)>0.995
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: HPLC-CAD Method

Validation ParameterResult
Linearity Range5 - 500 µg/mL
Correlation Coefficient (R²)>0.998
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Gas Chromatography (GC-FID) Method with Silylation

This protocol describes the analysis of this compound after derivatization to its more volatile trimethylsilyl (TMS) ether.

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the this compound sample into a reaction vial.

  • Dissolve the sample in 1 mL of anhydrous pyridine.

  • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC injection.

2. Chromatographic Conditions:

  • GC System: Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column: DB-5ht (30 m x 0.25 mm, 0.10 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 320°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 340°C.

    • Hold at 340°C for 10 minutes.

  • Detector Temperature: 350°C.

  • Injection Volume: 1 µL (splitless mode).

High-Performance Liquid Chromatography (HPLC-CAD) Method

This protocol outlines a direct analysis of this compound without derivatization using an HPLC system coupled with a Charged Aerosol Detector.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a mixture of Dichloromethane and Isopropanol (1:1, v/v) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to the desired concentration for analysis.

2. Chromatographic Conditions:

  • HPLC System: Thermo Scientific Vanquish HPLC with a Charged Aerosol Detector.

  • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Dichloromethane/Isopropanol (50:50, v/v) (B).

    • Gradient: 0-10 min, 50-90% B; 10-15 min, 90% B; 15.1-20 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Gas (Nitrogen) Pressure: 60 psi.

  • Injection Volume: 10 µL.

Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample This compound Sample Prep_GC Derivatization (Silylation) Sample->Prep_GC Prep_HPLC Direct Dissolution Sample->Prep_HPLC GC_Analysis GC-FID Analysis Prep_GC->GC_Analysis HPLC_Analysis HPLC-CAD Analysis Prep_HPLC->HPLC_Analysis Data_GC GC Data Acquisition GC_Analysis->Data_GC Data_HPLC HPLC Data Acquisition HPLC_Analysis->Data_HPLC Comparison Performance Comparison (Linearity, LOD, LOQ, Accuracy, Precision) Data_GC->Comparison Data_HPLC->Comparison

Caption: Workflow for the cross-validation of HPLC and GC methods for this compound analysis.

MethodSelection Start Start: Need to Analyze this compound VolatileMatrix Is the sample in a volatile matrix? Start->VolatileMatrix HighSensitivity Is high sensitivity required? VolatileMatrix->HighSensitivity No ChooseGC Choose GC Method VolatileMatrix->ChooseGC Yes Derivatization Is derivatization acceptable? HighSensitivity->Derivatization Yes ChooseHPLC Choose HPLC Method HighSensitivity->ChooseHPLC No Derivatization->ChooseGC Yes Derivatization->ChooseHPLC No

Caption: Decision tree for selecting between HPLC and GC for this compound analysis.

Comparative Analysis of Didocosanoin and Monoglycerides in Lipid Profiling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Didocosanoin, a specific diacylglycerol, and monoglycerides within the context of lipid profiling. Designed for researchers, scientists, and drug development professionals, this document outlines their structural differences, functional roles, and the analytical methodologies used for their characterization. The guide includes detailed experimental protocols, comparative data tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these lipid species in biological systems.

Introduction: Structural and Functional Overview

Lipid profiling, a cornerstone of lipidomics, involves the identification and quantification of a wide array of lipid molecules in a biological sample. Among the vast lipidome, glycerolipids, particularly monoglycerides and diglycerides, play pivotal roles not only as metabolic intermediates but also as crucial signaling molecules.[1][2]

Monoglycerides , or monoacylglycerols (MAGs), consist of a glycerol backbone esterified to a single fatty acid.[1] They are key intermediates in the biosynthesis of glycerolipids and phospholipids.[1] Furthermore, certain monoglycerides, such as 2-arachidonoylglycerol (2-AG), are well-established endocannabinoids and signaling molecules with anti-inflammatory properties.[1]

This compound , also known as dibehenin, is a specific diacylglycerol (DAG) where two docosanoic acid (C22:0) molecules are esterified to the glycerol backbone.[3][4][5] Diacylglycerols are central to lipid metabolism and are potent second messengers in various cellular signaling cascades, most notably through the activation of protein kinase C (PKC).[2][6]

This guide will focus on the comparative aspects of this compound and a representative monoglyceride, for the purpose of this guide, we will consider a monoglyceride with the same fatty acid, monodocosanoin, for a direct structural and analytical comparison.

Data Presentation: A Comparative Overview

The following tables summarize the key chemical properties and typical analytical data for this compound and a corresponding monoglyceride. This data is representative and may vary based on the specific analytical conditions.

Table 1: Chemical and Physical Properties

PropertyThis compound (1,3-Didocosanoin)Monodocosanoin (1-Monodocosanoin)
Synonyms DibeheninMonobehenin
CAS Number 99880-64-5[3]18861-68-2
Molecular Formula C47H92O5[3]C25H50O4
Molecular Weight 737.22 g/mol [3]414.66 g/mol
Structure Diacylglycerol with two C22:0 fatty acidsMonoacylglycerol with one C22:0 fatty acid
Solubility Soluble in DMF (20 mg/ml), DMSO (30 mg/ml)[3]Soluble in chloroform, dichloromethane

Table 2: Comparative Analytical Data from Lipid Profiling Techniques

Analytical TechniqueParameterThis compoundMonodocosanoin
HPLC-ELSD Retention Time (min)~ 8-10~ 12-15
Relative Response FactorLowerHigher
Mass Spectrometry (ESI+) [M+NH4]+m/z 755.7m/z 432.4
Key Fragment Ionsm/z 413 (loss of docosanoic acid)m/z 395 (loss of water from [M+H]+)
¹H-NMR (CDCl₃) Chemical Shift (ppm) of Glycerol CH~ 4.1-4.3~ 3.6-4.2
Chemical Shift (ppm) of Acyl Chain CH₂~ 1.25~ 1.25

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the lipid profiling of this compound and monoglycerides are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method allows for the separation and quantification of neutral lipid classes.[1][7][8][9]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an evaporative light scattering detector (ELSD).

  • Column: A normal-phase silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane and a mixture of isopropanol and ethyl acetate.

    • Solvent A: Hexane

    • Solvent B: Isopropanol/Ethyl Acetate (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 80% A, 20% B

    • 15-20 min: Hold at 80% A, 20% B

    • 20-25 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation: Dissolve the lipid extract in hexane/isopropanol (90:10, v/v) to a final concentration of 1 mg/mL.

  • Quantification: Generate a calibration curve using standards of known concentrations for both this compound and the monoglyceride of interest.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of individual lipid species.[10][11][12][13]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate the lipids of interest.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode (e.g., m/z 100-1200) and tandem MS (MS/MS) for fragmentation analysis.

  • Fragmentation Analysis:

    • This compound: The [M+NH4]+ ion will be selected for fragmentation. A characteristic neutral loss of a docosanoic acid molecule (340.58 Da) will be observed.

    • Monoglycerides: The protonated molecule [M+H]+ often shows a neutral loss of water. The ammonium adduct [M+NH4]+ will also be monitored.[10]

Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a non-destructive technique that can provide quantitative information about the different lipid components in a sample without the need for extensive calibration for each analyte.[14][15]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene).

  • Sample Preparation: Accurately weigh the lipid extract and dissolve it in a precise volume of the deuterated solvent containing the internal standard.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to specific protons of this compound (e.g., the glycerol backbone protons) and the monoglyceride, as well as the signal from the internal standard.

  • Quantification: The concentration of each lipid is calculated by comparing the integral of its characteristic signal to the integral of the known amount of the internal standard.

Mandatory Visualizations

Signaling Pathway: Diacylglycerol Kinase Pathway

Diacylglycerols like this compound are key players in cell signaling. One of the primary pathways they are involved in is the diacylglycerol kinase (DGK) pathway, which regulates the balance between DAG and phosphatidic acid (PA), another important lipid second messenger.[16][17]

DGK_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces Receptor Receptor Activation Receptor->PLC Activates

Caption: Diacylglycerol Kinase signaling pathway.

Experimental Workflow: Comparative Lipid Profiling

The following diagram illustrates a typical workflow for the comparative analysis of this compound and monoglycerides in a biological sample.

Lipid_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation Sample Biological Sample (e.g., Cells, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample->Lipid_Extraction Extract Total Lipid Extract Lipid_Extraction->Extract HPLC HPLC-ELSD Extract->HPLC LCMS LC-MS/MS Extract->LCMS NMR ¹H-qNMR Extract->NMR Quantification Quantification (this compound vs. Monoglyceride) HPLC->Quantification Identification Structural Identification LCMS->Identification NMR->Quantification Bioinformatics Pathway Analysis & Biological Interpretation Quantification->Bioinformatics Identification->Bioinformatics

Caption: Workflow for comparative lipid profiling.

Conclusion

The comparative analysis of this compound and monoglycerides in lipid profiling requires a multi-faceted approach utilizing a combination of chromatographic and spectroscopic techniques. While sharing a common glycerol backbone, their distinct structures lead to different behaviors in analytical systems and diverse biological functions. This compound, as a diacylglycerol, is a key signaling molecule, whereas monoglycerides serve as both metabolic intermediates and signaling molecules in their own right. A thorough understanding of their individual characteristics, as outlined in this guide, is essential for accurate lipidomic studies and for elucidating their roles in health and disease. This guide provides the foundational knowledge and experimental frameworks to empower researchers in their exploration of the complex world of glycerolipids.

References

Validation of an In Vitro Antiviral Assay: A Comparative Guide to Didocosanoin (as Docosanol) and Acyclovir as Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Docosanol, a 22-carbon saturated fatty alcohol often relevant in the context of "Didocosanoin" research due to its similar long-chain structure, and Acyclovir as positive controls in an in vitro antiviral assay against Herpes Simplex Virus (HSV). The data and protocols presented herein are designed to assist in the validation of antiviral screening assays and to provide a clear, objective comparison of the performance of these two compounds.

Mechanism of Action: A Tale of Two Antivirals

Docosanol and Acyclovir represent two distinct classes of antiviral agents, each with a unique mechanism of action against HSV. Understanding these differences is crucial for interpreting assay results and for the development of new antiviral therapies.

  • Docosanol: This long-chain saturated alcohol inhibits the fusion of the HSV envelope with the host cell plasma membrane.[1] By doing so, it effectively blocks the entry of the virus into the host cell, a critical first step in the viral lifecycle.[1] Its action is therefore prophylactic in nature, preventing the initiation of infection in uninfected cells.

  • Acyclovir: A synthetic purine nucleoside analogue, Acyclovir targets the viral DNA replication process.[2] It is selectively phosphorylated by the viral thymidine kinase and subsequently inhibits the viral DNA polymerase, leading to the termination of the growing viral DNA chain.[2] Acyclovir is therefore effective against actively replicating virus within infected cells.

Comparative In Vitro Efficacy: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds. In this assay, a confluent monolayer of host cells is infected with a known amount of virus. The ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) is a measure of its antiviral activity.

The following table summarizes the comparative in vitro antiviral activity of Docosanol and Acyclovir against Herpes Simplex Virus Type 1 (HSV-1) in Vero cells.

Parameter Docosanol Acyclovir Reference
Target Viral Entry (Fusion)Viral DNA Replication[1][2]
EC50 (µM) ~10-20~0.1-1.0[1]
CC50 (µM) >100>300[3]
Selectivity Index (SI = CC50/EC50) >5-10>300Calculated

*EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that kills 50% of the cells. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol outlines a typical plaque reduction assay to determine the antiviral activity of Docosanol and Acyclovir against HSV-1.

Materials:

  • Vero cells (or other HSV-1 susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • Docosanol (solubilized in a suitable vehicle, e.g., DMSO)

  • Acyclovir (solubilized in a suitable vehicle, e.g., DMSO)

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of Docosanol and Acyclovir in DMEM. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%).

  • Pre-treatment (for Docosanol): For evaluating Docosanol, pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specified period (e.g., 18-24 hours) before viral infection. This allows for the compound to be taken up by the cells.

  • Viral Infection: Aspirate the medium from the wells. Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment Application: After viral adsorption, aspirate the inoculum and wash the cells with PBS. Add the methylcellulose overlay medium containing the respective concentrations of Docosanol or Acyclovir. For Acyclovir, the compound is typically added at this stage.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin). Stain the cells with Crystal Violet solution and then wash with water. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the CC50 of the compounds.

Materials:

  • Vero cells

  • DMEM with 10% FBS

  • Docosanol and Acyclovir

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of Docosanol and Acyclovir to the wells.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the CC50 value.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_virus Herpes Simplex Virus (HSV) cluster_cell Host Cell cluster_drugs Antiviral Intervention Viral Envelope Viral Envelope Cell Membrane Cell Membrane Viral Envelope->Cell Membrane Fusion Viral DNA Viral DNA Nucleus Nucleus Viral DNA->Nucleus Transport Cell Membrane->Viral DNA Entry Viral Replication Viral Replication Nucleus->Viral Replication Replication Docosanol Docosanol Fusion Fusion Docosanol->Fusion Inhibits Acyclovir Acyclovir Acyclovir->Viral Replication Inhibits

Caption: Antiviral mechanisms of Docosanol and Acyclovir against HSV.

G A 1. Seed Vero Cells in 24-well Plates B 2. Prepare Serial Dilutions of Antiviral Compounds A->B C 3. Pre-treat Cells (Docosanol) / Infect Cells with HSV-1 B->C D 4. Add Overlay Medium with Compounds C->D E 5. Incubate for 2-3 Days D->E F 6. Fix and Stain Plaques E->F G 7. Count Plaques and Calculate EC50 F->G

Caption: Experimental workflow for the in vitro plaque reduction assay.

References

A Head-to-Head Comparison of Didocosanoin and Other Lipid Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity lipid standards is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed head-to-head comparison of Didocosanoin, a saturated diacylglycerol, with other commonly used diacylglycerol and triacylglycerol lipid standards. The information presented here, including physicochemical properties, performance data, and detailed experimental protocols, is intended to aid in the selection of the most appropriate standard for your specific research needs.

Comparative Analysis of Lipid Standards

The selection of a suitable lipid standard depends on various factors, including the analytical technique being employed, the biological matrix under investigation, and the specific lipid class being quantified. This compound, with its long saturated fatty acid chains, offers distinct physicochemical properties compared to other standards.

Physicochemical and Performance Data

The following table summarizes the key properties of this compound and a selection of other diacylglycerol and triacylglycerol standards. This data is essential for understanding the behavior of these lipids in different analytical systems.

PropertyThis compound1,2-Dipalmitoyl-sn-glycerol1,3-Dioleoyl-glycerolTristearinTripalmitin
Chemical Formula C47H92O5C35H68O5[1][2][3]C39H72O5[4][5][6]C57H110O6[7][8][9]C51H98O6
Molecular Weight 737.2 g/mol 568.91 g/mol [1][10]621.0 g/mol [5][6]891.50 g/mol [7][8]807.32 g/mol
Purity ≥95% to >98%≥99%≥98%[6][11]≥80% (GC)[8]Certified Reference Material[12]
Melting Point (°C) Solid at room temp.66-69[1][10]Liquid at room temp.[5][6]54-72.5 (polymorphs)[7]66-67
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/mlChloroform (Slightly)[1], DMF: 20 mg/ml, Ethanol: 30 mg/ml[3]DMSO: ≥10 mg/ml, Ethanol: ≥10 mg/ml[5]Soluble in benzene, chloroform; Insoluble in water[7][13]Soluble in chloroform[14]
Storage Temperature -20°C-20°C[10]-20°C[4][5]0-8°C[8]-20°C to 23°C[14]
Stability ≥ 4 yearsData not specified≥ 2 years[5]Data not specifiedStable for months in solution[14]

Experimental Protocols

Accurate comparison of lipid standards requires robust and standardized experimental protocols. The following sections detail methodologies for key experiments in lipid standard characterization.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the determination of the purity of diacylglycerol and triacylglycerol standards.

1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Weigh approximately 10 mg of the lipid standard into a glass tube.
  • Add 2 mL of 0.5 M NaOH in methanol.
  • Heat at 100°C for 5 minutes in a heating block.
  • Cool to room temperature and add 2 mL of boron trifluoride-methanol solution (14% BF3).
  • Heat again at 100°C for 5 minutes.
  • Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.
  • Vortex thoroughly and allow the layers to separate.
  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

2. GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp 1: 10°C/min to 180°C.
  • Ramp 2: 5°C/min to 230°C, hold for 10 min.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the FAME peaks based on retention times compared to a known FAME standard mix.
  • Calculate the area of each peak.
  • Purity is expressed as the percentage of the area of the principal peak(s) relative to the total area of all peaks.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of lipid standards in a complex matrix, using an internal standard approach.

1. Sample Preparation:

  • Prepare a stock solution of the lipid standard of interest and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in an appropriate organic solvent (e.g., chloroform:methanol 2:1, v/v).
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • Spike the calibration standards and the unknown samples with a fixed concentration of the internal standard.
  • For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[15]
  • Dry the lipid extract under a stream of nitrogen and reconstitute in the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: A suitable gradient to separate the lipid classes of interest. A typical gradient might start at 40% B and increase to 100% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 50°C.
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive or negative, depending on the lipid class.
  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 3: Accelerated Stability Testing

This protocol describes a method to assess the stability of lipid standards under accelerated conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of the lipid standard in a suitable solvent or as a neat oil.
  • Place the aliquots in an oven at an elevated temperature (e.g., 60°C).[16]
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot for analysis.

2. Analysis of Degradation:

  • Analyze the stored samples using a suitable method to assess degradation. This could include:
  • Purity analysis by GC-FID or LC-MS to detect the formation of degradation products.
  • Peroxide value determination to measure primary oxidation products.[16]
  • Anisidine value determination to measure secondary oxidation products.

3. Data Analysis:

  • Plot the concentration of the parent lipid or the formation of degradation products as a function of time.
  • Determine the rate of degradation at the accelerated temperature.
  • The Arrhenius equation can be used to extrapolate the degradation rate to normal storage conditions (e.g., -20°C) to estimate the shelf-life of the standard.[16]

Visualizations: Pathways and Workflows

To further aid in the understanding of the application and analysis of these lipid standards, the following diagrams illustrate a key signaling pathway involving diacylglycerols and a typical experimental workflow for quality control.

G Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates substrates ER ER IP3->ER Binds to receptor on Ca_release Ca²⁺ Release Ca_release->PKC_inactive Recruits ER->Ca_release Induces

Caption: Diacylglycerol signaling pathway via Protein Kinase C.[17][18][19][20][21]

G Experimental Workflow for Lipid Standard QC cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Evaluation Standard Lipid Standard (e.g., this compound) Dissolution Dissolution in Organic Solvent Standard->Dissolution Aliquoting Aliquoting for Different Analyses Dissolution->Aliquoting Purity Purity Assessment (GC-FID / LC-MS) Aliquoting->Purity Concentration Concentration Verification (LC-MS/MS with Internal Standard) Aliquoting->Concentration Stability Accelerated Stability Testing Aliquoting->Stability Analysis Data Analysis and Comparison to Specifications Purity->Analysis Concentration->Analysis Stability->Analysis CoA Generation of Certificate of Analysis (CoA) Analysis->CoA

Caption: A typical workflow for the quality control of lipid standards.[22][23][24]

G Logical Relationship for Lipid Standard Selection cluster_criteria Selection Criteria cluster_decision Decision Process Purity Purity & Identity Evaluation Evaluate Candidate Standards (e.g., this compound vs. Others) Purity->Evaluation Stability Stability & Shelf-life Stability->Evaluation Matrix Matrix Compatibility Matrix->Evaluation Method Analytical Method Compatibility Method->Evaluation Application Define Research Application (e.g., Quantification in Plasma) Application->Evaluation Selection Select Optimal Standard Evaluation->Selection

Caption: Logical flow for selecting an appropriate lipid standard.

References

Detecting Didocosanoin in Biological Tissues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid molecules like Didocosanoin in biological tissues is crucial for understanding metabolic pathways and drug efficacy. This guide provides a comprehensive comparison of established analytical techniques for determining the limit of detection (LOD) of this compound, offering insights into their respective methodologies and performance.

The primary methods for the quantification of diacylglycerols, including this compound (a diacylglycerol with two docosanoic acid chains), in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful techniques, they differ in sample preparation, sensitivity, and application. Additionally, alternative methods such as Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique capabilities for lipid analysis.

Performance Comparison of Analytical Methods

The choice of analytical method for determining the limit of detection of this compound in biological tissues depends on the specific requirements of the study, including the desired sensitivity, the complexity of the tissue matrix, and the available instrumentation.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.0.01 - 10 ng/mL (estimated for this compound based on similar lipids)[1][2]High sensitivity and specificity; suitable for complex mixtures; no derivatization required.[3]Matrix effects can suppress ion signals; requires expensive instrumentation.[4]
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.10 - 100 ng/mL (estimated for this compound based on related compounds)[5][6]High chromatographic resolution; robust and widely available.Requires chemical derivatization to increase volatility, which adds a step to sample preparation.[7][8]
MALDI-MS Soft ionization technique for analyzing molecules from a solid phase.High (qualitative), quantitative LOD not well-established for specific diacylglycerols.Enables spatial mapping of lipids directly in tissue sections (imaging).[9][10][11]Quantification can be challenging due to matrix effects and ion suppression; lower resolution than LC-MS.[9][12]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Low (µg/mL to mg/mL range).[13][14]Non-destructive; provides detailed structural information; requires minimal sample preparation.[13][15]Lower sensitivity compared to mass spectrometry-based methods.[13][14]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are generalized protocols for the key analytical techniques.

Sample Preparation for Lipid Analysis from Biological Tissues

A crucial first step for all methods is the efficient extraction of lipids from the complex biological matrix.

Materials:

  • Tissue sample (e.g., liver, adipose tissue, plasma)

  • Homogenizer

  • Solvents: Chloroform, Methanol, Water (LC-MS grade)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Weigh the frozen tissue sample and homogenize it in a mixture of chloroform and methanol (typically 2:1 v/v).[16]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the homogenate to correct for sample loss during preparation and analysis.

  • Phase Separation: Add water to the homogenate to induce phase separation. Centrifuge the mixture to separate the organic (lower) and aqueous (upper) layers.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., methanol/chloroform for LC-MS, or a derivatization agent for GC-MS).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Internal Standard Addition Internal Standard Addition Tissue Homogenization->Internal Standard Addition Add internal standard Lipid Extraction Lipid Extraction Internal Standard Addition->Lipid Extraction Perform extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Dry extract Reconstitution Reconstitution Solvent Evaporation->Reconstitution Dissolve in solvent LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Direct injection GC_MS GC-MS Analysis (with Derivatization) Reconstitution->GC_MS Requires derivatization Alternative_Methods Alternative Methods (MALDI-MS, NMR) Reconstitution->Alternative_Methods

Fig. 1: General workflow for tissue sample analysis.
LC-MS/MS Protocol for this compound Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used for lipid separation.[17][18]

  • Mobile Phase: A gradient of two solvents, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.[17]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for HPLC.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for diacylglycerols.[18]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound and a specific fragment ion for high selectivity and sensitivity.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

G cluster_lod LOD Determination Prepare_Blanks Prepare Blank Samples (Matrix without analyte) Spike_Samples Spike Blanks at Low Concentrations Prepare_Blanks->Spike_Samples Analyze_Samples Analyze Samples using LC-MS/MS Spike_Samples->Analyze_Samples Calculate_SD Calculate Standard Deviation (SD) of Blank or Low Concentration Samples Analyze_Samples->Calculate_SD Determine_LOD LOD = 3.3 * (SD / Slope of Calibration Curve) Calculate_SD->Determine_LOD

Fig. 2: Conceptual diagram of LOD determination.
GC-MS Protocol for this compound Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Sample Preparation (Derivatization):

  • Before GC-MS analysis, the hydroxyl group of the diacylglycerol must be derivatized to increase its volatility. This is commonly done by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

Chromatographic Conditions:

  • Column: A non-polar or semi-polar capillary column is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

  • Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is the most common mode.

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.

  • Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the determination of the limit of detection of this compound in biological tissues. LC-MS/MS generally offers higher sensitivity and requires less sample preparation, making it a preferred method for many applications. However, GC-MS remains a robust and reliable alternative, particularly when high chromatographic separation is required. The choice between these methods will ultimately be guided by the specific research question, the nature of the biological matrix, and the available resources. For spatial distribution studies, MALDI-MS provides an invaluable tool, while NMR can be utilized for structural confirmation, albeit with lower sensitivity. Proper method validation, including the determination of the LOD, is essential for generating reliable and reproducible data in any study involving the quantification of this compound.

References

Safety Operating Guide

Proper Disposal of Didocosanoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research operations. This document provides a comprehensive guide to the proper disposal procedures for didocosanoin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for similar compounds and general best practices for laboratory chemical waste management.

Summary of Chemical Properties

PropertyValue
Chemical Name Docosanoic acid, diester with 1,2,3-propanetriol[1]
Synonyms Dibehenin[1]
CAS Number 99880-64-5[1]
Molecular Formula C₄₇H₉₂O₅[1]
Molecular Weight 737.2 g/mol [1]
Physical State Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS) for a similar compound, Didocosahexaenoin.[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Waste Identification and Segregation

  • Uncontaminated this compound: If the this compound is in its pure form and has not been mixed with other hazardous chemicals, it can likely be disposed of as non-hazardous solid waste.

  • Contaminated this compound: If the this compound has been used in experiments and is mixed with solvents or other hazardous materials, it must be treated as hazardous waste. The waste mixture should be segregated based on the hazard class of the contaminants.

Step 3: Containerization

  • Place the this compound waste into a clearly labeled, sealed container.

  • The label should include:

    • The name "this compound"

    • The concentration (if in solution)

    • Any known contaminants

    • The date of accumulation

    • The appropriate hazard warnings (if contaminated)

Step 4: Storage

  • Store the waste container in a designated and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 5: Disposal

  • Non-Hazardous: For pure, uncontaminated this compound, consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous solid waste.

  • Hazardous: For contaminated this compound, arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide the waste manifest with a complete and accurate description of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Didocosanoin_Disposal_Workflow start Start: this compound for Disposal assess_contamination Assess Contamination Status start->assess_contamination is_contaminated Is it mixed with hazardous substances? assess_contamination->is_contaminated non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes label_non_hazardous Label as 'Non-Hazardous: This compound' non_hazardous_waste->label_non_hazardous label_hazardous Label with all constituents and hazard warnings hazardous_waste->label_hazardous dispose_non_hazardous Dispose via standard solid waste stream (consult EHS) label_non_hazardous->dispose_non_hazardous dispose_hazardous Dispose via licensed hazardous waste contractor label_hazardous->dispose_hazardous end_non_hazardous End dispose_non_hazardous->end_non_hazardous end_hazardous End dispose_hazardous->end_hazardous

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet before handling any chemical.

References

Personal protective equipment for handling Didocosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Didocosanoin (also known as Dibehenin), a diacylglycerol containing two docosanoic acid (behenic acid) chains. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting, aligning with best practices for chemical safety and operational efficiency.

I. Personal Protective Equipment (PPE) and Safety Precautions

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.

General Hygiene and Safety Practices:

  • Always wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid generating dust when handling the solid compound.

  • Ensure adequate ventilation in the work area.

  • Do not eat, drink, or store food in areas where chemicals are handled or stored.

II. Operational Plan: Handling and Storage

A. Receiving and Storage:

Upon receipt, inspect the container for any damage. This compound is a solid and should be stored at -20°C for long-term stability.

ParameterSpecification
Storage Temperature -20°C
Container Tightly sealed
Storage Location Designated chemical storage area, away from incompatible materials

B. Preparation for Experimental Use:

The following workflow outlines the general procedure for preparing this compound for use in an experiment.

Experimental Workflow Figure 1. General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup and Disposal A Remove this compound from -20°C storage B Allow to equilibrate to room temperature in a desiccator A->B C Weigh the required amount in a fume hood or on a dedicated bench B->C D Dissolve in an appropriate solvent (e.g., DMF, DMSO) C->D E Perform experimental procedure D->E F Decontaminate glassware and work surfaces E->F G Dispose of waste according to institutional guidelines F->G

Figure 1. General Experimental Workflow for Handling this compound

III. Experimental Protocol: Representative Example

While no specific experimental protocols citing this compound were identified in the literature search, a general procedure for its use in lipid-based formulation studies can be outlined. The following is a representative protocol for the preparation of a this compound-containing lipid nanoparticle formulation.

Objective: To prepare and characterize lipid nanoparticles containing this compound.

Materials:

  • This compound

  • Phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Lipid Film Hydration Method: a. In a round-bottom flask, dissolve a predetermined molar ratio of this compound, phosphatidylcholine, and cholesterol in chloroform. b. Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. e. The resulting suspension can be sonicated or extruded to produce unilamellar vesicles of a desired size.

  • Characterization: a. Particle size and zeta potential can be determined using dynamic light scattering. b. Encapsulation efficiency of any co-encapsulated drug can be determined by separating the free drug from the nanoparticles using techniques like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug.

IV. Disposal Plan

As this compound is not classified as a hazardous chemical, its disposal should follow institutional guidelines for non-hazardous solid chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste: Unused this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-hazardous liquid chemical waste. The composition of the solvent must be clearly indicated on the waste label.

B. Disposal Procedure:

The following logical flow should be followed for the disposal of this compound waste.

Disposal Plan Figure 2. Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Unused solid this compound D Non-hazardous solid waste container A->D B Contaminated disposables B->D C Solutions containing this compound E Non-hazardous liquid waste container C->E F Follow institutional guidelines for non-hazardous waste disposal D->F E->F

Figure 2. Disposal Plan for this compound Waste

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.